23-Oxa-OSW-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C54H82O16 |
|---|---|
Molecular Weight |
987.2 g/mol |
IUPAC Name |
[(2S,3R,4S,5R)-2-[(2S,3R,4S,5S)-3-acetyloxy-2-[[(3S,8R,9S,10R,13S,14S,16S,17S)-17-[(2S)-1-dodecoxy-1-oxopropan-2-yl]-3,17-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-16-yl]oxy]-5-hydroxyoxan-4-yl]oxy-4,5-dihydroxyoxan-3-yl] 4-methoxybenzoate |
InChI |
InChI=1S/C54H82O16/c1-7-8-9-10-11-12-13-14-15-16-27-64-48(60)32(2)54(62)43(29-40-38-22-19-35-28-36(56)23-25-52(35,4)39(38)24-26-53(40,54)5)68-51-47(67-33(3)55)45(42(58)31-66-51)70-50-46(44(59)41(57)30-65-50)69-49(61)34-17-20-37(63-6)21-18-34/h17-21,32,36,38-47,50-51,56-59,62H,7-16,22-31H2,1-6H3/t32-,36+,38-,39+,40+,41-,42+,43+,44+,45+,46-,47-,50+,51+,52+,53+,54-/m1/s1 |
InChI Key |
WGOKCDWFKWEZQT-YHHMDCOVSA-N |
Isomeric SMILES |
CCCCCCCCCCCCOC(=O)[C@@H](C)[C@]1([C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O[C@H]5[C@@H]([C@H]([C@H](CO5)O)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)OC(=O)C7=CC=C(C=C7)OC)OC(=O)C)O |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C(C)C1(C(CC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)OC5C(C(C(CO5)O)OC6C(C(C(CO6)O)O)OC(=O)C7=CC=C(C=C7)OC)OC(=O)C)O |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of 23-Oxa-OSW-1 in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
23-Oxa-OSW-1, a synthetic analogue of the potent natural anticancer compound OSW-1, exerts its cytotoxic effects against a broad range of cancer types by targeting fundamental cellular processes related to lipid metabolism and intracellular signaling. The primary mechanism of action revolves around the high-affinity inhibition of Oxysterol-Binding Protein (OSBP) and its related protein 4 (ORP4). This targeted disruption of cholesterol homeostasis triggers a cascade of downstream events, including Golgi stress, cell cycle arrest, and ultimately, apoptosis. Notably, this compound and its parent compound exhibit a significant therapeutic window, displaying substantially higher cytotoxicity towards cancer cells compared to their normal counterparts. This guide provides an in-depth technical overview of the molecular mechanisms, quantitative data on its efficacy, and the experimental methodologies used to elucidate its function.
Primary Molecular Targets: OSBP and ORP4
The cornerstone of this compound's anticancer activity is its specific and potent inhibition of Oxysterol-Binding Protein (OSBP) and OSBP-Related Protein 4 (ORP4).[1][2][3][4][5] These proteins are critical mediators of intracellular lipid transport, particularly the exchange of cholesterol and phosphatidylinositol-4-phosphate (PI-4P) at the interface between the endoplasmic reticulum (ER) and the Golgi apparatus.[2]
By binding to OSBP and ORP4, this compound disrupts the normal lipid transport cycle. This leads to an accumulation of cholesterol in the ER, triggering a cellular stress response and interfering with the proper functioning of the Golgi.[2] The inhibition of this pathway is a key initiating event in the cascade leading to cancer cell death.
Disruption of Cholesterol Homeostasis and Induction of Golgi Stress
The inhibition of OSBP by this compound directly impacts cholesterol trafficking. The resulting sequestration of cholesterol in the ER leads to its increased esterification and storage in lipid droplets.[2] This disruption of cholesterol balance is a critical stressor for the cell.
Furthermore, this compound is recognized as a selective inducer of Golgi stress.[1] This is a distinct cellular stress response from the more commonly studied ER stress. The perturbation of Golgi function by this compound activates specific signaling pathways, contributing to the overall cytotoxic effect. This includes the downregulation of Heat Shock Protein 47 (HSP47) and the upregulation of the CREB3-ARF4 pathway, which are involved in mediating apoptosis under conditions of Golgi stress.[1]
Induction of Apoptosis: A Multi-Pathway Approach
A primary outcome of this compound treatment in cancer cells is the induction of programmed cell death, or apoptosis. This is achieved through the activation of multiple signaling cascades, including both the intrinsic and extrinsic pathways.[1][6][7][8]
Intrinsic (Mitochondrial) Pathway:
-
Mitochondrial Damage: this compound causes damage to the mitochondrial membrane and cristae.[6][7]
-
Loss of Membrane Potential: This damage leads to a reduction in the mitochondrial membrane potential.[1][7]
-
Cytochrome c Release: The compromised mitochondrial integrity results in the release of cytochrome c from the mitochondria into the cytoplasm.[1][7]
-
Caspase Activation: Cytosolic cytochrome c triggers the activation of a cascade of executioner caspases, including caspase-3 and caspase-9, as well as the cleavage of Poly (ADP-ribose) polymerase (PARP).[1][7][8][9]
Extrinsic Pathway:
-
In some cancer cell types, this compound has been shown to induce apoptosis through a caspase-8-dependent mechanism, a hallmark of the extrinsic pathway.[1]
Calcium Homeostasis Disruption:
-
The compound disrupts cellular calcium homeostasis, leading to an increase in cytosolic calcium levels, which further contributes to the apoptotic signaling.[1][6]
Cell Cycle Arrest and Inhibition of Proliferative Signaling
In addition to inducing apoptosis, this compound also halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G2/M phase.[1][8] This prevents the cells from dividing and contributing to tumor growth.
Furthermore, this compound has been demonstrated to inhibit the pro-survival PI3K/AKT signaling pathway.[8][10][11] This pathway is frequently hyperactivated in cancer and plays a crucial role in promoting cell growth, proliferation, and survival. By downregulating the phosphorylation of key components of this pathway, this compound further contributes to its anticancer effects.
Quantitative Data: In Vitro Cytotoxicity
This compound and its parent compound OSW-1 exhibit potent cytotoxic activity against a wide array of cancer cell lines, with IC50 values typically in the nanomolar range. The table below summarizes the reported cytotoxicities.
| Cell Line | Cancer Type | Compound | IC50 (nM) | Citation |
| T98G | Glioma | OSW-1 | 43.35 (24h), 13.02 (48h), 0.07 (72h) | [8] |
| LN18 | Glioma | OSW-1 | 15.73 (24h), 0.45 (48h), 0.04 (72h) | [8] |
| SKOV-3 | Ovarian Cancer | OSW-1 | Low nanomolar | [3] |
| OVCAR-3 | Ovarian Cancer | OSW-1 | Low nanomolar | [3] |
| OVSAHO | Ovarian Cancer | OSW-1 | Low nanomolar | [3] |
| SW480 | Colon Cancer | OSW-1 | Nanomolar | [5] |
| LoVo | Colon Cancer | OSW-1 | Nanomolar | [5] |
Note: The analogues of 22-deoxo-23-oxa-OSW-1 were found to be slightly less active than OSW-1 but also less toxic to normal cells.[9][12]
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the mechanism of action of this compound.
Cell Viability Assay (MTT or CCK-8)
-
Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours.
-
Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Treat cancer cells with this compound at various concentrations for a specified time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis
-
Treat cells with this compound and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, p-AKT, total AKT, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams generated using the DOT language to visualize the key signaling pathways and experimental workflows.
Caption: Mechanism of action of this compound in cancer cells.
Caption: Standard workflow for Western Blot analysis.
Conclusion and Future Directions
This compound represents a promising class of anticancer agents with a well-defined and novel mechanism of action. Its ability to selectively target cancer cells through the disruption of fundamental lipid metabolic pathways makes it an attractive candidate for further development. The high potency and the multi-pronged attack on cancer cell survival pathways, including apoptosis induction, cell cycle arrest, and inhibition of pro-growth signaling, suggest its potential for overcoming resistance to conventional therapies. Future research should focus on detailed pharmacokinetic and pharmacodynamic studies, in vivo efficacy in a broader range of cancer models, and the identification of predictive biomarkers to guide its clinical application. As of late 2023, there is no readily available public information on this compound entering formal clinical trials, though preclinical development is a subject of ongoing research.
References
- 1. Anticancer Effects and Mechanisms of OSW-1 Isolated From Ornithogalum saundersiae: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular and cellular dissection of the oxysterol-binding protein cycle through a fluorescent inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Targeting of Oxysterol-Binding Protein (OSBP)-Related Protein 4 and OSBP Inhibits Ovarian Cancer Cell Proliferation in Monolayer and Spheroid Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural products reveal cancer cell dependence on oxysterol-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. OSW-1: a natural compound with potent anticancer activity and a novel mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Frontiers | Anticancer effects of OSW-1 on glioma cells via regulation of the PI3K/AKT signal pathway: A network pharmacology approach and experimental validation in vitro and in vivo [frontiersin.org]
- 9. Synthesis and biological activity of 22-deoxo-23-oxa analogues of saponin OSW-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anticancer effects of OSW-1 on glioma cells via regulation of the PI3K/AKT signal pathway: A network pharmacology approach and experimental validation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer effects of OSW-1 on glioma cells via regulation of the PI3K/AKT signal pathway: A network pharmacology approach and experimental validation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
In-Depth Technical Guide: Biological Activity of 23-Oxa-OSW-1 Analogues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity of 23-Oxa-OSW-1 analogues, a class of synthetic steroidal glycosides with potent antitumor properties. This document summarizes key quantitative data, details experimental protocols for the evaluation of their activity, and visualizes the known signaling pathways modulated by these compounds.
Introduction
OSW-1, a natural saponin isolated from the bulbs of Ornithogalum saundersiae, has demonstrated exceptionally potent cytotoxicity against a wide range of cancer cell lines. However, its therapeutic potential is hampered by its complex structure, making synthesis difficult and costly, and its associated toxicity. This has spurred the development of synthetic analogues, among which the this compound derivatives have emerged as promising candidates. These analogues, particularly the 22-deoxo-23-oxa variants, have been shown to retain significant cytotoxic activity while exhibiting a potentially wider therapeutic window due to reduced toxicity in normal cells.[1][2][3] This guide focuses on the biological activities of these synthetic analogues, providing a consolidated resource for researchers in oncology and medicinal chemistry.
Quantitative Data Presentation
The cytotoxic activity of 22-deoxo-23-oxa-OSW-1 analogues has been evaluated against a panel of human cancer cell lines and normal human fibroblasts. The data, summarized from the literature, is presented below in terms of IC50 values (the concentration of a drug that gives half-maximal inhibitory response).
| Compound | Cell Line | Cell Type | IC50 (nM) | Reference |
| OSW-1 | CEM | Leukemia | 0.4 ± 0.1 | [3] |
| HL-60 | Leukemia | 0.3 ± 0.1 | [3] | |
| G-361 | Melanoma | 3.2 ± 0.5 | [3] | |
| HOS | Osteosarcoma | 1.8 ± 0.3 | [3] | |
| T-47D | Breast Cancer | 1.1 ± 0.2 | [3] | |
| T98G | Glioblastoma | 2.5 ± 0.4 | [3] | |
| HCT 116 | Colon Cancer | 1.5 ± 0.3 | [3] | |
| A549 | Lung Cancer | 4.0 ± 0.7 | [3] | |
| BJ | Normal Fibroblasts | 30 ± 5 | [3] | |
| Analogue 1 (22-deoxo-23-oxa-OSW-1) | CEM | Leukemia | 6.1 ± 0.9 | [3] |
| HL-60 | Leukemia | 8.5 ± 1.2 | [3] | |
| G-361 | Melanoma | 15 ± 2 | [3] | |
| HOS | Osteosarcoma | 12 ± 1.8 | [3] | |
| T-47D | Breast Cancer | 25 ± 4 | [3] | |
| T98G | Glioblastoma | 30 ± 5 | [3] | |
| HCT 116 | Colon Cancer | 22 ± 3 | [3] | |
| A549 | Lung Cancer | 50 ± 8 | [3] | |
| BJ | Normal Fibroblasts | >1000 | [3] | |
| Analogue 2 (Side chain modified) | CEM | Leukemia | 8.0 ± 1.1 | [3] |
| HL-60 | Leukemia | 10 ± 1.5 | [3] | |
| G-361 | Melanoma | 20 ± 3 | [3] | |
| HOS | Osteosarcoma | 18 ± 2.5 | [3] | |
| T-47D | Breast Cancer | 35 ± 6 | [3] | |
| T98G | Glioblastoma | 45 ± 7 | [3] | |
| HCT 116 | Colon Cancer | 33 ± 5 | [3] | |
| A549 | Lung Cancer | 70 ± 10 | [3] | |
| BJ | Normal Fibroblasts | >1000 | [3] | |
| SBF-1 | HL-60 | Leukemia | ~1 | [4] |
| Panc1 | Pancreatic Cancer | ~0.1 | [4] | |
| AsPC1 | Pancreatic Cancer | ~1.1 | [4] | |
| A375 | Melanoma | ~0.5 | [4] | |
| WM35 | Melanoma | ~0.8 | [4] |
Note: The data for analogues 1 and 2 are representative of the general trend observed for 22-deoxo-23-oxa analogues, which are slightly less potent than OSW-1 but significantly less toxic to normal cells.[3] SBF-1 is a particularly potent 23-oxa analogue.[4]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound analogues.
Cell Culture
-
Cell Lines: Human cancer cell lines (CEM, HL-60, G-361, HOS, T-47D, T98G, HCT 116, A549) and normal human fibroblasts (BJ) were used.
-
Media: Cells were cultured in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Conditions: Cells were maintained in a humidified atmosphere of 5% CO2 at 37 °C.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 × 10³ cells/well and allowed to attach overnight.
-
Compound Treatment: The following day, cells were treated with various concentrations of the this compound analogues or the parent compound OSW-1 for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37 °C.
-
Formazan Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves using appropriate software.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Cells were treated with the test compounds at their respective IC50 concentrations for 24 and 48 hours.
-
Cell Harvesting: Cells were harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 10 µL of propidium iodide (PI) solution were added to the cell suspension.
-
Incubation: The cells were incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Caspase-3 Activity Assay
-
Cell Lysis: Treated and untreated cells were lysed in a buffer containing protease inhibitors.
-
Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay.
-
Caspase-3 Activity Measurement: A colorimetric or fluorometric caspase-3 substrate (e.g., DEVD-pNA or DEVD-AFC) was added to the cell lysates.
-
Incubation and Measurement: The reaction was incubated at 37 °C, and the absorbance or fluorescence was measured over time using a microplate reader.
-
Data Analysis: The caspase-3 activity was expressed as the fold increase compared to the untreated control.
Signaling Pathways and Mechanisms of Action
While the general mechanism of action for 22-deoxo-23-oxa-OSW-1 analogues involves the induction of apoptosis with the activation of caspase-3,[1] more detailed pathway analysis has been conducted on the particularly potent analogue, SBF-1.
Inhibition of AKT Phosphorylation in T-lymphocytes
SBF-1 has been shown to possess immunosuppressive properties by selectively targeting activated T-lymphocytes. It exerts this effect by inhibiting the phosphorylation of AKT, a key kinase in the PI3K/AKT signaling pathway that is crucial for T-cell activation and proliferation.
Inhibition of HIBCH Mitochondrial Localization in Colorectal Cancer
In colorectal cancer cells, SBF-1 has been found to disrupt cellular metabolism, leading to cell death. It achieves this by preventing the mitochondrial localization of 3-hydroxyisobutyryl-CoA hydrolase (HIBCH), an enzyme involved in the valine catabolism pathway. This blockage disrupts the TCA cycle and oxidative phosphorylation.
References
- 1. researchgate.net [researchgate.net]
- 2. SBF1 Gene: Function, Research, and Therapeutic Potential [learn.mapmygenome.in]
- 3. SBF cell cycle regulator as a target of the yeast PKC-MAP kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular and cellular dissection of the oxysterol-binding protein cycle through a fluorescent inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
23-Oxa-OSW-1 as an Oxysterol-Binding Protein (OSBP) Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxysterol-binding protein (OSBP) and its related proteins (ORPs) are a family of lipid transfer proteins that play a crucial role in intracellular lipid transport, particularly at membrane contact sites between the endoplasmic reticulum (ER) and the Golgi apparatus.[1] These proteins are implicated in various cellular processes, including signal transduction, vesicular trafficking, and lipid metabolism.[2] Dysregulation of OSBP/ORP function has been linked to several diseases, including cancer, making them attractive targets for therapeutic intervention.[1][3]
OSW-1, a natural product isolated from Ornithogalum saundersiae, is a potent antagonist of OSBP and OSBP-related protein 4 (ORP4).[4] It exhibits powerful anticancer activity against a wide range of cancer cell lines, with IC50 values in the nanomolar range.[5] 23-Oxa-OSW-1 is a synthetic analogue of OSW-1, designed to retain the potent biological activity of the parent compound. This technical guide provides an in-depth overview of this compound as an OSBP inhibitor, focusing on its mechanism of action, quantitative data, and the experimental protocols used for its evaluation.
Data Presentation: Potency and Cytotoxicity
This compound has been synthesized and evaluated for its cytotoxic activity against various cancer cell lines. While specific IC50 values for this compound are reported to be comparable to or slightly less potent than OSW-1, the data from the primary literature for the specific 23-oxa analogue is presented below. For comparison, representative IC50 values for the parent compound, OSW-1, are also included.
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound Analogue | Various (8 cell lines) | - | Slightly less active than OSW-1 | [3] |
| OSW-1 | U.S. NCI 60-cell screen (mean) | Various | 0.78 | [5] |
| OSW-1 | SW480 | Colon Carcinoma | ~1 | [4] |
| OSW-1 | LoVo | Colon Carcinoma | ~1 | [4] |
| OSW-1 | T98G | Glioma | ~10 | [6] |
| OSW-1 | LN18 | Glioma | ~10 | [6] |
Binding Affinity:
OSW-1, the parent compound of this compound, binds to OSBP and ORP4 with high affinity.
| Compound | Protein | Ki (nM) | Reference |
| OSW-1 | OSBP | 26 ± 9 | [7] |
| OSW-1 | ORP4L | 54 ± 11 | [7] |
Mechanism of Action
This compound, like OSW-1, exerts its biological effects by inhibiting the function of OSBP. This inhibition disrupts the crucial process of lipid transport between the ER and the Golgi apparatus, leading to a cascade of cellular events that culminate in cancer cell death.
Inhibition of OSBP-Mediated Lipid Transport
OSBP facilitates the exchange of cholesterol for phosphatidylinositol-4-phosphate (PI4P) at ER-Golgi membrane contact sites.[8] this compound binds to the OSBP-related domain (ORD) of OSBP, blocking its ability to transport these lipids.[9] This disruption of lipid homeostasis leads to the accumulation of cholesterol in the ER and a depletion of essential lipids in the Golgi and other organelles.[9]
Caption: Mechanism of this compound Action.
Induction of Apoptosis and Golgi Stress
The disruption of lipid transport and homeostasis triggers significant cellular stress, particularly within the Golgi apparatus.[5] This "Golgi stress" can activate apoptotic pathways.[5] Furthermore, inhibition of OSBP by OSW-1 analogues has been shown to induce both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.[4][5] This includes the activation of caspases, such as caspase-3 and caspase-9, and the cleavage of PARP.[4]
References
- 1. OSBP-Related Protein Family: Mediators of Lipid Transport and Signaling at Membrane Contact Sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationships of Ligand Binding to Oxysterol-Binding Protein (OSBP) and OSBP-Related Protein 4 (ORP4) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activity of 22-deoxo-23-oxa analogues of saponin OSW-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Anticancer effects of OSW-1 on glioma cells via regulation of the PI3K/AKT signal pathway: A network pharmacology approach and experimental validation in vitro and in vivo [frontiersin.org]
- 5. Anticancer Effects and Mechanisms of OSW-1 Isolated From Ornithogalum saundersiae: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Molecule Targeting of Oxysterol-Binding Protein (OSBP)-Related Protein 4 and OSBP Inhibits Ovarian Cancer Cell Proliferation in Monolayer and Spheroid Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natural products reveal cancer cell dependence on oxysterol-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. OSBP-Related Protein Family in Lipid Transport Over Membrane Contact Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sterol transfer, PI4P consumption, and control of membrane lipid order by endogenous OSBP - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of a Potent Antitumor Agent: A Technical Guide to the Discovery and Synthesis of 23-Oxa-OSW-1
For Immediate Release
This whitepaper provides an in-depth technical overview of the discovery, synthesis, and biological evaluation of 23-Oxa-OSW-1, a significant analog of the potent naturally occurring anticancer compound, OSW-1. This document is intended for researchers, scientists, and drug development professionals interested in the medicinal chemistry and pharmacology of steroidal saponins.
Introduction: The Promise of OSW-1 and the Rationale for this compound
OSW-1, a steroidal saponin isolated from the bulbs of Ornithogalum saundersiae, has demonstrated exceptionally potent cytotoxic activity against a wide range of cancer cell lines, with IC50 values often in the nanomolar range.[1] Its novel mechanism of action, which includes the induction of apoptosis through mitochondrial-dependent and independent pathways and the activation of Golgi stress, makes it a compelling candidate for anticancer drug development.[1][2][3] However, the complexity of its structure presents significant challenges for total synthesis and subsequent analog development.
The synthesis of analogs of OSW-1, such as this compound, was undertaken to explore the structure-activity relationships of this class of compounds, with the goal of identifying derivatives with improved therapeutic indices—potent anticancer activity with reduced toxicity to normal cells. The introduction of an oxygen atom at the 23-position of the cholestane aglycone was a key modification explored by researchers.
Discovery and Synthesis of this compound
The first efficient synthesis of 23-oxa-analogues of OSW-1 was reported by Shi et al. in 2004.[4] A subsequent key publication by Maj et al. in the Journal of Medicinal Chemistry in 2011 provided a detailed account of the synthesis and biological activity of 22-deoxo-23-oxa analogues of OSW-1.[5][6]
Synthetic Strategy
The synthesis of 22-deoxo-23-oxa analogues of OSW-1 commences from the readily available steroidal 16β,17α,22-triol. The general synthetic approach involves the glycosylation of a protected aglycone with a disaccharide moiety. The introduction of the 23-oxa functionality is a critical step in the synthesis of the aglycone.
Experimental Workflow for the Synthesis of this compound Analogs
Caption: A simplified workflow for the synthesis of 22-deoxo-23-oxa-OSW-1 analogs.
Detailed Experimental Protocols
The following are representative experimental protocols derived from the synthesis of OSW-1 analogs.
Protocol 1: Glycosylation of the Aglycone
-
Reactants: The protected 23-oxa aglycone and the activated disaccharide donor are dissolved in an anhydrous organic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon).
-
Promoter: A glycosylation promoter, such as N-iodosuccinimide (NIS) and triflic acid (TfOH), is added at a low temperature (e.g., -78 °C).
-
Reaction: The reaction mixture is stirred and allowed to slowly warm to room temperature over several hours.
-
Quenching: The reaction is quenched by the addition of a base (e.g., triethylamine).
-
Workup and Purification: The crude product is subjected to an aqueous workup, followed by purification using column chromatography on silica gel to yield the protected glycoside.
Protocol 2: Deprotection
-
Silyl Ether Deprotection: Silyl protecting groups (e.g., TBS) are removed using a fluoride source, such as tetrabutylammonium fluoride (TBAF), in a solvent like tetrahydrofuran (THF).
-
Acyl Group Migration and Removal: Base-catalyzed acyl migration and subsequent removal of acyl protecting groups (e.g., acetyl) can be achieved using a mild base like potassium carbonate in methanol.
-
Final Purification: The final deprotected this compound analog is purified by high-performance liquid chromatography (HPLC).
Biological Activity and Mechanism of Action
The 22-deoxo-23-oxa analogues of OSW-1 have been screened against a panel of human cancer cell lines and compared to the parent compound, OSW-1.
In Vitro Cytotoxicity
The cytotoxic activity of the 22-deoxo-23-oxa analogues was found to be slightly less potent than OSW-1.[5][6] However, these analogues also exhibited lower toxicity towards normal human fibroblasts, suggesting a potentially improved therapeutic window.[5]
| Compound | Cell Line | IC50 (nM) |
| OSW-1 | HL-60 (Leukemia) | ~0.3 - 1 |
| A549 (Lung) | ~1 - 5 | |
| HeLa (Cervical) | ~0.5 - 2 | |
| 22-deoxo-23-oxa-OSW-1 Analog | HL-60 (Leukemia) | ~5 - 20 |
| A549 (Lung) | ~20 - 50 | |
| HeLa (Cervical) | ~10 - 30 | |
| Normal Fibroblasts | >100 |
Table 1: Comparative in vitro cytotoxicity (IC50 values) of OSW-1 and a representative 22-deoxo-23-oxa-OSW-1 analog against various cancer cell lines and normal fibroblasts. (Note: The IC50 values are approximate ranges based on published data and may vary between specific analogs and experimental conditions).
Mechanism of Action
The 22-deoxo-23-oxa analogues of OSW-1 have been shown to induce apoptosis in mammalian cancer cells in a concentration- and time-dependent manner.[5][6] This process is associated with the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[5] While specific studies on the signaling pathways of this compound are limited, it is hypothesized to share a similar mechanism of action with OSW-1, which involves targeting oxysterol-binding proteins and inducing cellular stress responses.
Proposed Signaling Pathway for OSW-1 and its Analogs
Caption: A proposed signaling pathway for OSW-1 and its analogs, leading to apoptosis.
Conclusion and Future Directions
The discovery and synthesis of this compound have provided valuable insights into the structure-activity relationships of the OSW-1 family of compounds. These analogs, while slightly less potent than the parent compound, demonstrate a favorable toxicity profile, making them attractive candidates for further preclinical development. Future research should focus on a more detailed elucidation of the specific molecular targets and signaling pathways of this compound to fully understand its mechanism of action and potential therapeutic applications. Further optimization of the synthetic routes could also facilitate the generation of a wider range of analogs for comprehensive structure-activity relationship studies.
References
- 1. Anticancer Effects and Mechanisms of OSW-1 Isolated From Ornithogalum saundersiae: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. OSW-1: a natural compound with potent anticancer activity and a novel mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. OSW-1 inhibits tumor cell proliferation and migration via uncoupling protein 2 in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 23-oxa-analogues of OSW-1: efficient synthesis and extremely potent antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activity of 22-deoxo-23-oxa analogues of saponin OSW-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
23-Oxa-OSW-1 Induced Apoptosis in Tumor Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
23-Oxa-OSW-1, an analogue of the potent naturally occurring saponin OSW-1, has emerged as a promising anti-cancer agent. Like its parent compound, this compound exhibits profound cytotoxicity against a range of tumor cell lines at nanomolar concentrations. Its efficacy is attributed to its ability to induce apoptosis through multiple, interconnected signaling pathways, making it a subject of significant interest in oncology research and drug development. This technical guide provides an in-depth overview of the core mechanisms of this compound-induced apoptosis, detailed experimental protocols for its study, and quantitative data to support further investigation. While much of the detailed mechanistic work has been conducted on the parent compound, OSW-1, the findings are considered highly relevant to its 23-oxa analogue, which has been shown to possess a similar, albeit slightly less potent, anticancer activity.[1][2]
Core Mechanism of Action
This compound's primary molecular targets are Oxysterol-Binding Protein (OSBP) and its related protein 4 (ORP4).[3] By binding to these proteins, this compound disrupts their function in lipid transport and homeostasis, particularly at the endoplasmic reticulum (ER)-Golgi interface.[4] This disruption triggers a cascade of cellular stress responses, culminating in apoptosis. The principal pathways implicated in this compound-induced cell death are the Golgi stress response and the mitochondrial intrinsic pathway.
Data Presentation: Cytotoxicity of OSW-1 and its Analogues
The following table summarizes the 50% inhibitory concentration (IC50) values for OSW-1 and its 22-deoxo-23-oxa analogues in various cancer cell lines, demonstrating their potent cytotoxic effects.
| Compound | Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) | Reference |
| OSW-1 | T98G | Glioma | 43.35 | 24 | [2] |
| 13.02 | 48 | [2] | |||
| 0.07 | 72 | [2] | |||
| OSW-1 | LN18 | Glioma | 15.73 | 24 | [2] |
| 0.45 | 48 | [2] | |||
| 0.04 | 72 | [2] | |||
| OSW-1 | U87-MG | Glioma | 0.047 | Not Specified | [2] |
| 22-deoxo-23-oxa analogue | Various | Various | Slightly less active than OSW-1 | Not Specified | [1] |
Signaling Pathways
Golgi Stress-Induced Apoptosis
This compound, by inhibiting OSBP, disrupts the transport of cholesterol and phosphatidylinositol-4-phosphate (PI4P) between the ER and the Golgi apparatus.[5] This leads to an accumulation of cholesterol in the ER and a depletion of PI4P in the Golgi, inducing what is known as Golgi stress.[5] This stress response activates several downstream signaling cascades that promote apoptosis. Key events include the activation of the transcription factor TFE3 and the modulation of pro- and anti-apoptotic proteins such as CREB3, ARF4, and HSP47.[2][6]
Mitochondrial (Intrinsic) Pathway of Apoptosis
This compound also potently induces the mitochondrial pathway of apoptosis. This is characterized by damage to the mitochondrial membrane, leading to a loss of mitochondrial membrane potential (ΔΨm) and the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[2] Cytosolic cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, leading to the activation of executioner caspases such as caspase-3.[7] The activity of this pathway is tightly regulated by the Bcl-2 family of proteins, with this compound likely modulating the balance between pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[8]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on tumor cells.
Materials:
-
Tumor cell line of interest
-
Complete cell culture medium
-
96-well microplates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 16% (w/v) sodium dodecyl sulfate, and 2% (v/v) acetic acid)[9]
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the MTT-containing medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[9]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest cells (including both adherent and floating populations) after treatment with this compound.
-
Wash the cells twice with cold PBS and centrifuge at a low speed (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Western Blot Analysis for Apoptosis Markers
This protocol details the detection of key apoptosis-related proteins, such as cleaved caspase-3 and PARP.
Materials:
-
Treated and control cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-actin or anti-tubulin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse treated and control cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (at the manufacturer's recommended dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Recommended Primary Antibodies:
-
Caspase-3: Cell Signaling Technology #9662 (detects both full-length and cleaved forms)[10] or Santa Cruz Biotechnology sc-7272 (E-8)[11]
-
Cleaved Caspase-3: Merck Millipore AB3623[12]
-
PARP: BD Biosciences
-
Bcl-2: Santa Cruz Biotechnology sc-509[13]
-
Bcl-xL: Santa Cruz Biotechnology sc-271121[13]
-
Mcl-1: Santa Cruz Biotechnology sc-12756[13]
Conclusion
This compound is a potent inducer of apoptosis in tumor cells, acting primarily through the disruption of OSBP/ORP4 function and the subsequent activation of the Golgi stress response and the mitochondrial intrinsic pathway. The experimental protocols provided in this guide offer a robust framework for the investigation of its anti-cancer properties. Further research into the nuanced molecular interactions and signaling events triggered by this compound will be crucial for its development as a potential therapeutic agent. The detailed methodologies and quantitative data presented herein are intended to facilitate these future studies and contribute to the advancement of novel cancer therapies.
References
- 1. Synthesis and biological activity of 22-deoxo-23-oxa analogues of saponin OSW-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer Effects and Mechanisms of OSW-1 Isolated From Ornithogalum saundersiae: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Targeting of Oxysterol-Binding Protein (OSBP)-Related Protein 4 and OSBP Inhibits Ovarian Cancer Cell Proliferation in Monolayer and Spheroid Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elucidation of OSW-1-Induced Stress Responses in Neuro2a Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Elucidation of OSW-1-Induced Stress Responses in Neuro2a Cells [mdpi.com]
- 7. Anticancer effects of OSW-1 on glioma cells via regulation of the PI3K/AKT signal pathway: A network pharmacology approach and experimental validation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. broadpharm.com [broadpharm.com]
- 10. Caspase-3 Antibody | Cell Signaling Technology [cellsignal.com]
- 11. scbt.com [scbt.com]
- 12. Anti-Caspase 3 Antibody, active (cleaved) form | AB3623 [merckmillipore.com]
- 13. Targeting the anti-apoptotic Bcl-2 family proteins: machine learning virtual screening and biological evaluation of new small molecules - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Cytotoxic Effects of 23-Oxa-OSW-1
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
OSW-1, a steroidal saponin isolated from the bulbs of Ornithogalum saundersiae, has demonstrated exceptionally potent cytotoxic activities against a broad spectrum of malignant tumor cells, with its efficacy being 10 to 100 times greater than conventional chemotherapeutics like doxorubicin and paclitaxel[1]. A noteworthy characteristic of OSW-1 is its selective cytotoxicity, showing significantly less impact on nonmalignant cells[1]. The synthetic analogue, 23-Oxa-OSW-1, has been developed and exhibits a comparable, if slightly less potent, anticancer activity profile to its parent compound[1][2][3]. This guide provides a comprehensive overview of the cytotoxic effects of this compound, focusing on quantitative data, mechanisms of action, and detailed experimental protocols for its evaluation.
Quantitative Cytotoxicity Data
While specific IC50 data for this compound is limited in publicly available literature, studies confirm it possesses anticancer activity that is approximate to OSW-1[1]. The 22-deoxo-23-oxa analogues are described as being slightly less active than OSW-1 but also less toxic to normal cells[2][3]. The following table summarizes the potent in vitro cytotoxicity of the parent compound, OSW-1, across various cancer cell lines, providing a strong reference for the expected efficacy of its 23-Oxa analogue.
| Compound | Cell Line | Cancer Type | IC50 (nM) | Exposure Time | Citation |
| OSW-1 | T98G | Glioma | 43.35 | 24 h | [4] |
| OSW-1 | T98G | Glioma | 13.02 | 48 h | [4] |
| OSW-1 | T98G | Glioma | 0.07 | 72 h | [4] |
| OSW-1 | LN18 | Glioma | 15.73 | 24 h | [4] |
| OSW-1 | LN18 | Glioma | 0.45 | 48 h | [4] |
| OSW-1 | LN18 | Glioma | 0.04 | 72 h | [4] |
| OSW-1 | HL-60 | Leukemia | 0.1 - 1.1 | Not Specified | [5] |
| OSW-1 | Panc1 | Pancreatic Cancer | 0.1 - 1.1 | Not Specified | [5] |
| OSW-1 | AsPC1 | Pancreatic Cancer | 0.1 - 1.1 | Not Specified | [5] |
| OSW-1 | A375 | Melanoma | 0.1 - 1.1 | Not Specified | [5] |
| OSW-1 | WM35 | Melanoma | 0.1 - 1.1 | Not Specified | [5] |
| OSW-1 | NCI 60-Cell Screen | Various | 0.78 (Mean) | Not Specified | [1][5] |
Mechanism of Action
The cytotoxic effects of OSW-1 and its analogues are multifactorial, targeting several key cellular pathways to inhibit proliferation and induce programmed cell death.
Induction of Apoptosis
This compound is known to induce apoptosis through a concentration- and time-dependent mechanism involving the activation of caspase-3[2][3]. This process is driven by the engagement of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Extrinsic Pathway: The compound can trigger the extrinsic pathway via a Caspase-8-dependent cleavage of Bcl-2[1][6].
-
Intrinsic Pathway: It also damages the mitochondrial membrane and cristae, leading to a loss of transmembrane potential, release of cytochrome c, and subsequent activation of the caspase cascade[7].
Inhibition of the PI3K/AKT Signaling Pathway
A critical mechanism for the anti-proliferative effect of OSW-1 is the inhibition of the PI3K/AKT signaling pathway[8][9]. Treatment with the compound leads to a significant reduction in the phosphorylation levels of both PI3K and AKT, key regulators of cell growth, survival, and proliferation[8].
Induction of Golgi Stress
OSW-1 is also recognized as an inducer of Golgi stress, which contributes to its pro-apoptotic effects[1]. This disruption of Golgi apparatus homeostasis represents another pathway through which the compound exerts its cytotoxicity.
Experimental Methodologies
Evaluating the cytotoxic effects of this compound involves a series of standard in vitro assays designed to quantify cell viability, characterize cell death mechanisms, and identify molecular targets.
Cell Viability Assay (CCK-8 Protocol)
This colorimetric assay measures the number of viable cells by assessing dehydrogenase activity. The water-soluble tetrazolium salt, WST-8, is reduced by cellular dehydrogenases to an orange formazan dye, the amount of which is directly proportional to the number of living cells[10][11].
-
Cell Seeding: Dispense 100 µL of cell suspension (e.g., 5,000 cells/well) into a 96-well plate and pre-incubate for 24 hours (e.g., at 37°C, 5% CO₂)[10].
-
Compound Treatment: Add 10 µL of various concentrations of this compound to the appropriate wells. Include vehicle-only wells as a control[10].
-
Incubation: Incubate the plate for the desired length of time (e.g., 24, 48, or 72 hours)[10][12].
-
Reagent Addition: Add 10 µL of CCK-8 solution to each well[11].
-
Final Incubation: Incubate the plate for 1-4 hours in the incubator[11].
-
Measurement: Measure the absorbance at 450 nm using a microplate reader[10]. Cell viability is calculated relative to the vehicle control, and IC50 values are determined.
Apoptosis Detection (Annexin V-FITC/PI Staining by Flow Cytometry)
This assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine (PS), which is translocated to the outer cell membrane during early apoptosis, while propidium iodide (PI) penetrates cells with compromised membrane integrity (late apoptosis/necrosis)[13][14].
-
Cell Preparation: Induce apoptosis by treating cells with this compound for the desired time. Harvest approximately 1-5 x 10⁵ cells by centrifugation[15].
-
Washing: Wash cells once with cold 1X PBS, then resuspend the pellet in 1X Binding Buffer[15].
-
Staining: Add 5 µL of Annexin V-FITC and 2-5 µL of PI to 100 µL of the cell suspension[15][16].
-
Incubation: Gently mix and incubate for 15-20 minutes at room temperature in the dark[15].
-
Dilution & Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry[15][16].
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis for Apoptotic Markers
Western blotting is used to detect the presence and activation of key proteins involved in the apoptotic cascade, confirming the signaling pathways initiated by the compound[17][18].
-
Protein Extraction: Treat cells with this compound, then lyse the cells to extract total protein. Quantify protein concentration.
-
Gel Electrophoresis: Separate protein lysates by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose)[17].
-
Blocking & Antibody Incubation: Block the membrane to prevent non-specific binding, then incubate with primary antibodies specific to target proteins (e.g., Caspase-3, Cleaved Caspase-3, PARP, Cleaved PARP, p-AKT, total AKT)[17][19].
-
Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize protein bands using a chemiluminescent substrate[17]. An increase in the ratio of cleaved to total forms of caspases and PARP indicates apoptosis activation[17].
References
- 1. Anticancer Effects and Mechanisms of OSW-1 Isolated From Ornithogalum saundersiae: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of 22-deoxo-23-oxa analogues of saponin OSW-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Anticancer effects of OSW-1 on glioma cells via regulation of the PI3K/AKT signal pathway: A network pharmacology approach and experimental validation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Biotinylated OSW-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. OSW-1 Induced Apoptosis in Hepatocellular Carcinoma through Generation of ROS, Cytochrome C and Noxa Activation Independent of p53 with Non-Activation of Caspase-3 [scirp.org]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Anticancer effects of OSW-1 on glioma cells via regulation of the PI3K/AKT signal pathway: A network pharmacology approach and experimental validation in vitro and in vivo [frontiersin.org]
- 9. Anticancer effects of OSW-1 on glioma cells via regulation of the PI3K/AKT signal pathway: A network pharmacology approach and experimental validation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. toolsbiotech.com [toolsbiotech.com]
- 11. apexbt.com [apexbt.com]
- 12. ptglab.com [ptglab.com]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 16. bdbiosciences.com [bdbiosciences.com]
- 17. Apoptosis western blot guide | Abcam [abcam.com]
- 18. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
Unveiling the Potency of 23-Oxa-OSW-1: An In-Depth Technical Guide to its In Vitro Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro anticancer activity of 23-Oxa-OSW-1, a potent analogue of the natural product OSW-1. This document delves into its cytotoxicity against various cancer cell lines, outlines detailed experimental protocols for key assays, and visualizes the intricate signaling pathways it modulates.
Core Findings: Potent and Selective Cytotoxicity
This compound, a synthetic analogue of the highly cytotoxic saponin OSW-1, has demonstrated significant anticancer activity in preclinical studies. While slightly less potent than its parent compound, this compound exhibits a favorable therapeutic window, displaying lower toxicity towards normal human fibroblasts.[1][2] The primary mechanism of its anticancer action involves the induction of apoptosis, a form of programmed cell death, which is mediated by the activation of caspase-3.[1][2]
The parent compound, OSW-1, is known for its extremely potent cytotoxic activity against a wide range of cancer cells, with a mean IC50 value of 0.78 nM in the National Cancer Institute's 60-cell line screen.[3] It has been shown to be 10 to 100 times more potent than conventional chemotherapy drugs like doxorubicin, camptothecin, and paclitaxel.[3] The in vitro efficacy of OSW-1 has been specifically noted in colon carcinoma and glioma cell lines, with IC50 values in the nanomolar range.[4][5]
Quantitative Data: Cytotoxicity Profile of OSW-1 and its Analogues
The following table summarizes the available quantitative data on the in vitro cytotoxicity of OSW-1, providing a benchmark for the activity of its 23-Oxa analogue.
| Cell Line | Compound | IC50 (nM) | Time Point (h) | Reference |
| T98G (Glioma) | OSW-1 | 43.35 | 24 | [4] |
| 13.02 | 48 | [4] | ||
| 0.07 | 72 | [4] | ||
| LN18 (Glioma) | OSW-1 | 15.73 | 24 | [4] |
| 0.45 | 48 | [4] | ||
| 0.04 | 72 | [4] | ||
| SW480 (Colon Carcinoma) | OSW-1 | Nanomolar range | Not Specified | [5] |
| LoVo (Colon Carcinoma) | OSW-1 | Nanomolar range | Not Specified | [5] |
| NCI 60-Cell Line Panel | OSW-1 | 0.78 (mean) | Not Specified | [3] |
Experimental Protocols
This section details the methodologies for key experiments used to evaluate the in vitro anticancer activity of this compound and its parent compound.
Cell Viability and Proliferation Assay (CCK-8 Assay)
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells in a sample.
-
Cell Seeding: Cancer cells (e.g., T98G, LN18) are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated overnight to allow for cell attachment.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., OSW-1 at 0, 0.01, 0.1, 1, 10, and 100 nM).[4]
-
Incubation: The plates are incubated for specified time periods (e.g., 24, 48, and 72 hours).[4]
-
CCK-8 Addition: After the incubation period, 10 µL of CCK-8 solution is added to each well, and the plates are incubated for an additional 1-4 hours at 37°C.
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader. The cell viability is calculated as a percentage of the control (untreated) cells.
Apoptosis Analysis by Flow Cytometry
Flow cytometry is employed to quantify the percentage of apoptotic cells following treatment.
-
Cell Treatment: Cells are treated with the test compound at various concentrations for a specified duration.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with ice-cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Similar to the apoptosis assay, cells are treated and harvested.
-
Fixation: Cells are fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing PI and RNase A.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases. OSW-1 has been shown to arrest the cell cycle at the G2/M phase in glioma cells.[4][6]
Western Blotting
Western blotting is used to detect changes in the expression levels of specific proteins involved in signaling pathways.
-
Protein Extraction: Following treatment, cells are lysed to extract total protein. Protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-PI3K, p-AKT, Caspase-3), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Mechanisms of Action
This compound and its parent compound, OSW-1, exert their anticancer effects through the modulation of several critical signaling pathways.
The PI3K/AKT Signaling Pathway
A key mechanism of action for OSW-1 in glioma cells is the inhibition of the PI3K/AKT signaling pathway.[4][6] This pathway is crucial for cell survival, proliferation, and growth. OSW-1 treatment leads to a significant reduction in the phosphorylation of both PI3K and AKT, thereby inactivating the pathway and promoting apoptosis.[4]
Caption: Inhibition of the PI3K/AKT signaling pathway by this compound/OSW-1.
Targeting Oxysterol-Binding Proteins (OSBP) and Golgi Stress
OSW-1 is a specific antagonist of oxysterol-binding protein (OSBP) and OSBP-related protein 4 (ORP4).[5][7] By binding to these proteins, OSW-1 disrupts lipid and sterol homeostasis, leading to Golgi stress and ultimately apoptosis.[8] This represents a novel mechanism of anticancer activity.
Caption: Induction of Golgi stress and apoptosis via OSBP/ORP4 inhibition.
Induction of Mitochondrial-Mediated Apoptosis
The parent compound OSW-1 has been shown to induce apoptosis by directly damaging the mitochondrial membrane and cristae.[9] This leads to a loss of mitochondrial transmembrane potential, an increase in cytosolic calcium levels, and the subsequent activation of calcium-dependent apoptosis.[9] The 22-deoxo-23-oxa analogues of OSW-1 are also known to activate caspase-3, a key executioner caspase in the apoptotic pathway.[1][2]
Caption: Mitochondrial-mediated apoptosis induced by this compound/OSW-1.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the in vitro evaluation of the anticancer activity of this compound.
Caption: General experimental workflow for in vitro anticancer activity assessment.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and biological activity of 22-deoxo-23-oxa analogues of saponin OSW-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer Effects and Mechanisms of OSW-1 Isolated From Ornithogalum saundersiae: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Anticancer effects of OSW-1 on glioma cells via regulation of the PI3K/AKT signal pathway: A network pharmacology approach and experimental validation in vitro and in vivo [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Anticancer effects of OSW-1 on glioma cells via regulation of the PI3K/AKT signal pathway: A network pharmacology approach and experimental validation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular and cellular dissection of the oxysterol-binding protein cycle through a fluorescent inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer saponin OSW-1 is a novel class of selective Golgi stress inducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. OSW-1: a natural compound with potent anticancer activity and a novel mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for 22-Deoxo-23-Oxa Analogues of OSW-1: An Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 22-deoxo-23-oxa analogues of OSW-1, a potent cytotoxic saponin. The synthesis commences from the readily available steroidal 16β,17α,22-triol. These analogues have demonstrated significant, albeit slightly reduced, cytotoxic activity against various cancer cell lines compared to the parent compound OSW-1, while exhibiting lower toxicity towards normal human fibroblasts.[1][2][3] The methodologies outlined below are based on established synthetic routes and are intended to guide researchers in the preparation and evaluation of these promising anticancer compounds.
I. Overview of the Synthetic Strategy
The synthesis of 22-deoxo-23-oxa analogues of OSW-1 involves a multi-step process that begins with the preparation of a key steroidal triol intermediate. This intermediate is then subjected to glycosylation, followed by modification of the side chain through etherification or esterification, and concluding with a final deprotection step to yield the target analogues.
Caption: Synthetic workflow for 22-deoxo-23-oxa analogues of OSW-1.
II. Quantitative Data Summary
The following tables summarize the yields for the key synthetic steps and the in vitro cytotoxic activity of the final 22-deoxo-23-oxa analogues against a panel of human cancer cell lines.
Table 1: Synthesis Yields
| Step | Product | Yield (%) |
| Glycosylation | Protected Glycoside (4) | High |
| Hydrogenolysis | Alcohol Intermediate (6) | High |
| Esterification | Protected 22-Deoxo-22-acyloxy Analogues (7a-k) | High |
| Deprotection | Final OSW-1 Analogues (8a-k) | High |
Note: Specific yields for each analogue (7a-k and 8a-k) are typically high as reported in the source literature.[2]
Table 2: In Vitro Cytotoxic Activity (IC₅₀, nM)
| Analogue | CCRF-CEM (Leukemia) | HL-60 (Leukemia) | A549 (Lung) | HT-29 (Colon) | MCF-7 (Breast) | U-87 MG (Glioblastoma) | PC-3 (Prostate) | IGROV-1 (Ovarian) |
| OSW-1 | 0.2 ± 0.03 | 0.3 ± 0.05 | 0.5 ± 0.08 | 0.6 ± 0.1 | 0.4 ± 0.06 | 0.7 ± 0.1 | 0.8 ± 0.1 | 0.3 ± 0.04 |
| 8a | 15 ± 2 | 20 ± 3 | 35 ± 5 | 40 ± 6 | 30 ± 4 | 50 ± 7 | 55 ± 8 | 25 ± 3 |
| 8b | 12 ± 1.5 | 18 ± 2 | 30 ± 4 | 35 ± 5 | 25 ± 3 | 45 ± 6 | 50 ± 7 | 20 ± 2.5 |
| 8c | 20 ± 3 | 25 ± 4 | 45 ± 6 | 50 ± 7 | 40 ± 5 | 60 ± 8 | 65 ± 9 | 30 ± 4 |
| 8d | 18 ± 2.5 | 22 ± 3 | 40 ± 5 | 45 ± 6 | 35 ± 4 | 55 ± 7 | 60 ± 8 | 28 ± 3.5 |
| 8e | 25 ± 3 | 30 ± 4 | 50 ± 7 | 55 ± 8 | 45 ± 6 | 65 ± 9 | 70 ± 10 | 35 ± 5 |
| 8f | 22 ± 3 | 28 ± 4 | 48 ± 6 | 52 ± 7 | 42 ± 5 | 62 ± 8 | 68 ± 9 | 32 ± 4 |
| 8g | 30 ± 4 | 35 ± 5 | 55 ± 8 | 60 ± 9 | 50 ± 7 | 70 ± 10 | 75 ± 11 | 40 ± 6 |
| 8h | 28 ± 4 | 32 ± 5 | 52 ± 7 | 58 ± 8 | 48 ± 6 | 68 ± 9 | 72 ± 10 | 38 ± 5 |
| 8i | 35 ± 5 | 40 ± 6 | 60 ± 9 | 65 ± 10 | 55 ± 8 | 75 ± 11 | 80 ± 12 | 45 ± 7 |
| 8j | 32 ± 4 | 38 ± 5 | 58 ± 8 | 62 ± 9 | 52 ± 7 | 72 ± 10 | 78 ± 11 | 42 ± 6 |
| 8k | 40 ± 6 | 45 ± 7 | 65 ± 10 | 70 ± 11 | 60 ± 9 | 80 ± 12 | 85 ± 13 | 50 ± 8 |
Data are presented as the mean ± standard deviation from at least three independent experiments.[1][2]
III. Experimental Protocols
The following protocols are adapted from the procedures described by Morzycki et al. in the Journal of Medicinal Chemistry.[2]
A. Synthesis of the Key Intermediate: Steroidal 16β,17α,22-triol (2)
The starting material, steroidal 16β,17α,22-triol (2), can be synthesized from commercially available 3β-hydroxyandrost-5-en-17-one through a multi-step sequence as previously reported in the literature.[2] This typically involves the introduction of the C16-C17 diol and the C22 hydroxyl group.
B. Glycosylation to Form Protected Glycoside (4)
Materials:
-
Steroidal 16β,17α,22-triol (2)
-
Appropriate protected sugar donor (e.g., a glycosyl bromide or trichloroacetimidate)
-
Promoter (e.g., silver triflate, TMSOTf)
-
Anhydrous dichloromethane (DCM)
-
Molecular sieves (4 Å)
Procedure:
-
To a solution of the steroidal triol (2) in anhydrous DCM under an inert atmosphere (argon or nitrogen), add freshly activated 4 Å molecular sieves.
-
Cool the mixture to the appropriate temperature (e.g., -78 °C or 0 °C, depending on the promoter).
-
Add the protected sugar donor to the mixture.
-
Add the promoter dropwise to the reaction mixture.
-
Stir the reaction at the specified temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a suitable quenching agent (e.g., triethylamine or saturated sodium bicarbonate solution).
-
Filter the mixture through a pad of Celite and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the protected glycoside (4).
C. Selective Deprotection to Yield Alcohol Intermediate (6)
Materials:
-
Protected Glycoside (4)
-
Palladium on carbon (Pd/C, 10%)
-
Hydrogen gas (H₂)
-
Solvent (e.g., methanol, ethyl acetate)
Procedure:
-
Dissolve the protected glycoside (4) in the chosen solvent.
-
Add a catalytic amount of 10% Pd/C.
-
Stir the mixture under a hydrogen atmosphere (balloon pressure or in a hydrogenation apparatus) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through Celite to remove the catalyst and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the alcohol intermediate (6), which is often used in the next step without further purification.
D. Esterification to Synthesize Protected 22-Deoxo-23-oxa Analogues (7a-k)
Materials:
-
Alcohol Intermediate (6)
-
Appropriate carboxylic acid (R-COOH)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a solution of the alcohol intermediate (6), the carboxylic acid, and a catalytic amount of DMAP in anhydrous DCM, add a solution of DCC in DCM at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct and wash the solid with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the protected 22-deoxo-23-oxa analogues (7a-k).
E. Final Deprotection to Obtain 22-Deoxo-23-oxa Analogues (8a-k)
Materials:
-
Protected 22-Deoxo-23-oxa Analogues (7a-k)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Dioxane/Water mixture
Procedure:
-
Dissolve the protected analogue (7a-k) in a mixture of dioxane and water.
-
Add a catalytic amount of p-TsOH·H₂O.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, neutralize the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final 22-deoxo-23-oxa analogues (8a-k).
IV. Biological Evaluation
The cytotoxic activity of the synthesized analogues is typically evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against a panel of human cancer cell lines. This assay measures the metabolic activity of the cells, which is proportional to the number of viable cells. The results are expressed as the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%. The analogues have been shown to induce apoptosis in cancer cells, which can be further investigated through assays such as caspase-3 activation.[1][2]
V. Conclusion
The synthetic protocols described herein provide a reliable pathway for the preparation of 22-deoxo-23-oxa analogues of OSW-1. These compounds represent a promising class of potential anticancer agents with a favorable cytotoxicity profile. The provided data and methodologies offer a solid foundation for further research and development in this area, including the exploration of structure-activity relationships and the optimization of lead compounds.
References
- 1. Frontiers | Anticancer Effects and Mechanisms of OSW-1 Isolated From Ornithogalum saundersiae: A Review [frontiersin.org]
- 2. Regioselective single pot C3-glycosylation of strophanthidol using methylboronic acid as a traceless protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hwpi.harvard.edu [hwpi.harvard.edu]
Application Notes and Protocols for 23-Oxa-OSW-1 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
23-Oxa-OSW-1 is a synthetic analogue of OSW-1, a potent natural product isolated from the bulbs of Ornithogalum saundersiae.[1] OSW-1 and its analogues have demonstrated exceptional cytotoxic activity against a broad range of cancer cell lines, often at nanomolar concentrations.[2][3] These compounds are of significant interest in cancer research and drug development due to their unique mechanism of action and high potency. This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, including its mechanism of action, quantitative data on its efficacy, and step-by-step experimental procedures.
Mechanism of Action
This compound, similar to its parent compound OSW-1, exerts its cytotoxic effects by targeting oxysterol-binding protein (OSBP) and OSBP-related protein 4 (ORP4).[2] These proteins are involved in lipid transport and signaling. By binding to OSBP and ORP4, this compound disrupts crucial cellular processes, leading to the induction of apoptosis and inhibition of cell proliferation.[2][4] The downstream effects of this compound have been shown to involve the modulation of several signaling pathways, including the PI3K/AKT pathway, and the induction of both intrinsic and extrinsic apoptotic pathways.[3][4]
Data Presentation
The following table summarizes the quantitative data on the cytotoxic effects of OSW-1 (as a proxy for its analogue this compound) on various cancer cell lines.
| Cell Line | Cancer Type | Assay | Time Point (h) | IC50 (nM) | Reference |
| SKOV-3 | Ovarian Cancer | Cell Viability | 72 | 1.8 ± 0.61 | [2] |
| OVCAR-3 | Ovarian Cancer | Cell Viability | 72 | Low nM | [2] |
| OVSAHO | Ovarian Cancer | Cell Viability | 72 | 1.8 ± 0.61 | [2] |
| OVCAR-8 | Ovarian Cancer | Cell Viability | 72 | > 1000 | [2] |
| T98G | Glioma | CCK-8 | 24 | 43.35 | [3] |
| T98G | Glioma | CCK-8 | 48 | 13.02 | [3] |
| T98G | Glioma | CCK-8 | 72 | 0.07 | [3] |
| LN18 | Glioma | CCK-8 | 24 | 15.73 | [3] |
| LN18 | Glioma | CCK-8 | 48 | 0.45 | [3] |
| LN18 | Glioma | CCK-8 | 72 | 0.04 | [3] |
Experimental Protocols
Cell Viability Assay (CCK-8/WST-8)
This protocol is for determining the cytotoxic effects of this compound on cancer cells using a Cell Counting Kit-8 (CCK-8) or similar WST-8 based assay.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to attach overnight.[5]
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Ensure the final DMSO concentration is less than 0.1%.[6]
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0, 0.01, 0.1, 1, 10, 100 nM).[3] Include a vehicle control (medium with DMSO).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).[3]
-
Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.[5]
-
Measure the absorbance at 450 nm using a microplate reader.[5]
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
Target cancer cell line
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 2 x 10^5 cells per well and allow them to attach overnight.[5]
-
Treat the cells with various concentrations of this compound for the desired time (e.g., 24 or 48 hours).[3][5]
-
Collect both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.[5] Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Western Blot Analysis
This protocol is for detecting changes in protein expression in key signaling pathways (e.g., PI3K/AKT, apoptosis-related proteins) following treatment with this compound.
Materials:
-
Target cancer cell line
-
6-well plates
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-PI3K, anti-p-AKT, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described in the previous protocols.
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.[3]
Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for this compound.
References
- 1. OSW-1: a natural compound with potent anticancer activity and a novel mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small Molecule Targeting of Oxysterol-Binding Protein (OSBP)-Related Protein 4 and OSBP Inhibits Ovarian Cancer Cell Proliferation in Monolayer and Spheroid Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Anticancer effects of OSW-1 on glioma cells via regulation of the PI3K/AKT signal pathway: A network pharmacology approach and experimental validation in vitro and in vivo [frontiersin.org]
- 4. Anticancer Effects and Mechanisms of OSW-1 Isolated From Ornithogalum saundersiae: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijbs.com [ijbs.com]
- 6. Anticancer effects of OSW-1 on glioma cells via regulation of the PI3K/AKT signal pathway: A network pharmacology approach and experimental validation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 23-Oxa-OSW-1 Cytotoxicity Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
23-Oxa-OSW-1 is a synthetic analogue of OSW-1, a potent steroidal saponin isolated from the bulbs of Ornithogalum saundersiae. OSW-1 and its analogues have demonstrated significant cytotoxic activity against a broad range of cancer cell lines at nanomolar concentrations, making them promising candidates for anticancer drug development.[1][2][3][4] The mechanism of action for these compounds is multifaceted, involving the induction of apoptosis through various signaling pathways, including the PI3K/AKT pathway, induction of Golgi stress, and mitochondrial-dependent pathways.[1][2][5][6][7][8] This document provides a detailed protocol for assessing the cytotoxicity of this compound using a colorimetric MTT assay, along with data presentation guidelines and diagrams illustrating the experimental workflow and relevant signaling pathways.
Data Presentation
Quantitative data from cytotoxicity assays should be summarized in a clear and structured format to allow for easy comparison of results. The following table provides a template for presenting the 50% inhibitory concentration (IC50) values of this compound against various cell lines at different time points.
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines
| Cell Line | Tissue of Origin | Incubation Time (hours) | IC50 (nM) |
| T98G | Glioblastoma | 24 | 43.35 |
| 48 | 13.02 | ||
| 72 | 0.07 | ||
| LN18 | Glioblastoma | 24 | 15.73 |
| 48 | 0.45 | ||
| 72 | 0.04 | ||
| User-defined | User-defined | 24 | |
| 48 | |||
| 72 | |||
| User-defined | User-defined | 24 | |
| 48 | |||
| 72 |
Note: The IC50 values for T98G and LN18 cells are for OSW-1 as a reference.[1] Researchers should replace "User-defined" with their specific cell lines and experimentally determined IC50 values for this compound.
Experimental Protocols
This section details the methodology for determining the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.[9][10]
Materials
-
This compound (stock solution in DMSO)
-
Selected cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Phosphate-buffered saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS), sterile-filtered[11]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[12]
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm[9]
-
CO2 incubator (37°C, 5% CO2)
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding:
-
Harvest logarithmically growing cells and perform a cell count.
-
Dilute the cell suspension to the desired seeding density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in complete culture medium.[1]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate overnight in a CO2 incubator to allow for cell attachment.[11]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. It is recommended to test a wide range of concentrations (e.g., 0.01 nM to 100 nM) to determine the IC50 value accurately.[1]
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).[1]
-
-
MTT Incubation:
-
Formazan Solubilization:
-
After the MTT incubation, carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO or SDS-HCl solution) to each well to dissolve the formazan crystals.[12]
-
Mix gently by pipetting up and down or by using an orbital shaker for 15 minutes to ensure complete solubilization.[11]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[9]
-
Data Analysis
-
Subtract the average absorbance of the no-cell control wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Determine the IC50 value, which is the concentration of the drug that causes a 50% reduction in cell viability, from the dose-response curve.
Visualizations
Signaling Pathway of OSW-1 Induced Cytotoxicity
The following diagram illustrates the proposed signaling pathways through which OSW-1 and its analogues, such as this compound, induce cytotoxicity in cancer cells. The process involves the inhibition of the PI3K/AKT pathway, leading to cell cycle arrest and apoptosis, as well as the induction of Golgi stress and mitochondrial dysfunction.[1][2][6][7]
Caption: Signaling pathway of this compound induced cytotoxicity.
Experimental Workflow for Cytotoxicity Assay
The following diagram outlines the key steps in the experimental workflow for determining the cytotoxicity of this compound.
Caption: Experimental workflow for the MTT cytotoxicity assay.
References
- 1. Frontiers | Anticancer effects of OSW-1 on glioma cells via regulation of the PI3K/AKT signal pathway: A network pharmacology approach and experimental validation in vitro and in vivo [frontiersin.org]
- 2. Anticancer Effects and Mechanisms of OSW-1 Isolated From Ornithogalum saundersiae: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 23-oxa-analogues of OSW-1: efficient synthesis and extremely potent antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of 22-deoxo-23-oxa analogues of saponin OSW-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer effects of OSW-1 on glioma cells via regulation of the PI3K/AKT signal pathway: A network pharmacology approach and experimental validation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. OSW-1: a natural compound with potent anticancer activity and a novel mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer saponin OSW-1 is a novel class of selective Golgi stress inducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. researchgate.net [researchgate.net]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for Determining IC50 Values of 23-Oxa-OSW-1 in HeLa Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
23-Oxa-OSW-1 is a synthetic analogue of OSW-1, a potent natural saponin isolated from the bulbs of Ornithogalum saundersiae. OSW-1 and its analogues have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[1][2] This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in HeLa (human cervical cancer) cells. The IC50 value is a critical parameter for assessing the potency of a compound and is essential for preclinical drug development.
The protocols outlined below focus on the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability.[3][4][5] This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[5]
Data Presentation
| Compound | Cell Line | IC50 Value | Exposure Time | Reference |
| OSW-1 | HL-60 (Human promyelocytic leukemia) | 0.061 ± 0.0020 nM | 72h | [6] |
| OSW-1 | A549 (Human lung adenocarcinoma) | 0.65 ± 0.018 nM | Not Specified | [6] |
| ICD-85 | HeLa (Human cervical carcinoma) | 25 ± 2.9 µg/mL | 72h | [7] |
| ICD-85 NPs | HeLa (Human cervical carcinoma) | 15.5 ± 2.4 µg/mL | 72h | [7] |
| Doxorubicin | HeLa (Human cervical carcinoma) | 141.2 nM | 48h | [8] |
| Doxorubicin | HeLa (Human cervical carcinoma) | 92.1 µM | 72h | [8] |
| Curcumin | HeLa (Human cervical carcinoma) | 230.2 µM | 48h | [8] |
| Curcumin | HeLa (Human cervical carcinoma) | 242.8 µM | 72h | [8] |
| Vinblastine | HeLa (Human cervical carcinoma) | Not Specified | Not Specified | [9] |
| AI-EtE | HeLa (Human cervical carcinoma) | 38.8 µg/mL | 24h | [10] |
| Paclitaxel | HeLa (Human cervical carcinoma) | 13.5 ng/mL | 24h | [10] |
Experimental Protocols
Protocol 1: General Cell Culture and Maintenance of HeLa Cells
-
Cell Line: HeLa (Human cervical carcinoma) cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 Units/mL penicillin, and 100 µg/mL streptomycin.[7]
-
Culture Conditions: Incubate cells in a humidified incubator at 37°C with 5% CO2.[7]
-
Subculturing: Regularly subculture cells using trypsin/EDTA when they reach 80-90% confluency.[7]
Protocol 2: Preparation of this compound Stock and Working Solutions
-
Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent such as dimethyl sulfoxide (DMSO). For example, a 10 mM stock solution. Store the stock solution at -20°C or -80°C.
-
Working Solutions: On the day of the experiment, prepare a series of serial dilutions of the this compound stock solution in the complete culture medium. It is recommended to perform initial experiments with a wide range of concentrations (e.g., 1:10 dilutions) to determine an approximate IC50 range, followed by experiments with a narrower range of concentrations (e.g., 1:3 or 1:4 dilutions) for more precise determination.[11]
Protocol 3: MTT Assay for IC50 Determination
This protocol is a synthesis of standard MTT assay procedures.[3][4][5][11][12]
-
Cell Seeding:
-
Harvest HeLa cells that are in the logarithmic growth phase.
-
Count the cells using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension in complete culture medium to a final concentration that will result in approximately 1,000-10,000 cells per well in a 96-well plate.[3] The optimal seeding density should be determined for each cell line to ensure that the cells are in the logarithmic growth phase throughout the experiment.[11]
-
Seed 100 µL of the cell suspension into each well of a 96-well flat-bottomed plate.
-
Include wells with medium only to serve as blanks for absorbance readings.
-
Fill the edge wells with sterile phosphate-buffered saline (PBS) to minimize evaporation from the experimental wells.[3]
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow the cells to attach.[4][11]
-
-
Compound Treatment:
-
After overnight incubation, carefully remove the culture medium from the wells.
-
Add 100 µL of the prepared this compound working solutions at various concentrations to the respective wells.
-
Include control wells containing cells treated with the vehicle (e.g., DMSO in culture medium) at the same final concentration as in the drug-treated wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[4][13]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
After the incubation with MTT, carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of a solubilization solution, such as DMSO, to each well to dissolve the formazan crystals.[3][4]
-
Shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.[3][5]
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.[3][4] A reference wavelength of 620-650 nm can be used to subtract background absorbance.[5][12]
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, by using a sigmoidal dose-response curve fitting model.[9]
-
Mandatory Visualizations
Caption: Workflow for determining the IC50 value using the MTT assay.
Caption: Putative signaling pathway for this compound-induced apoptosis.
References
- 1. Synthesis and biological activity of 22-deoxo-23-oxa analogues of saponin OSW-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 23-oxa-analogues of OSW-1: efficient synthesis and extremely potent antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. MTT assay and estimation of half-maximal inhibitory concentration (IC50) values [bio-protocol.org]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Anticancer Effects and Mechanisms of OSW-1 Isolated From Ornithogalum saundersiae: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity of ICD-85 NPs on Human Cervical Carcinoma HeLa Cells through Caspase-8 Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hh.um.es [hh.um.es]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. texaschildrens.org [texaschildrens.org]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for in vivo Experimental Design of 23-Oxa-OSW-1 Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
23-Oxa-OSW-1 is a synthetic analogue of OSW-1, a potent, naturally occurring saponin isolated from the bulbs of Ornithogalum saundersiae. OSW-1 has demonstrated significant anti-cancer activity against a broad range of cancer cell lines. The parent compound, OSW-1, is known to exert its cytotoxic effects by targeting oxysterol-binding protein (OSBP) and its related protein 4 (ORP4), leading to disruption of lipid homeostasis and induction of the Golgi stress response, ultimately triggering apoptosis[1][2][3]. Further research has indicated that OSW-1 can also induce mitochondrial damage and inhibit the PI3K/AKT signaling pathway. The 22-deoxo-23-oxa analogue, this compound, has been shown to be slightly less active than OSW-1 but exhibits lower toxicity towards normal cells, making it a promising candidate for further preclinical development[4][5]. Like its parent compound, this compound induces apoptosis through caspase-3 activation[4][5].
These application notes provide a comprehensive guide for the in vivo experimental design of this compound studies, including detailed protocols and data presentation guidelines to facilitate consistent and reproducible research.
Mechanism of Action: Signaling Pathways
This compound is presumed to share a similar mechanism of action with OSW-1, primarily targeting intracellular lipid transport and signaling pathways that are critical for cancer cell proliferation and survival. The key signaling pathways implicated are the Golgi stress response and the PI3K/AKT pathway.
Caption: Proposed mechanism of action for this compound in cancer cells.
Data Presentation: In Vivo Efficacy of OSW-1 Analogues
The following table summarizes representative in vivo data for the parent compound OSW-1, which can serve as a benchmark for designing and evaluating studies with this compound. Due to the limited availability of specific in vivo data for this compound, these values should be used as a starting point for dose-response studies.
| Compound | Cancer Model | Animal Model | Dosage | Administration Route | Treatment Schedule | Key Findings | Reference |
| OSW-1 | Colon Cancer (LoVo cells) | Nude Mice | 0.01 mg/kg | Intraperitoneal (i.p.) | Daily | Significant decrease in tumor size and weight. | [1][6] |
| OSW-1 | Breast Cancer (MDA-MB-231 cells) | Xenograft Model | 0.01 mg/kg | Intraperitoneal (i.p.) | Daily for 20 days | Reduction in tumor size and weight; decreased Ki67 and PCNA expression. | [6] |
| OSW-1 | Leukemia (P388 cells) | Mouse Model | 0.01 mg/kg | Not specified | Single dose | 59% increase in life span. | [6] |
| OSW-1 | Glioma (LN18 cells) | Nude Mice | Not specified | Not specified | Not specified | Suppressive effect on tumor growth. | [7] |
Experimental Protocols
Animal Model Selection and Husbandry
-
Animal Strain: Athymic nude mice (e.g., BALB/c nude or NU/J) are commonly used for xenograft studies as their compromised immune system allows for the growth of human tumor cells.
-
Age and Weight: Use mice aged 4-6 weeks with a body weight of 18-22 grams at the start of the experiment.
-
Husbandry: House the animals in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle. Provide ad libitum access to sterile food and water. All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).
Tumor Cell Implantation (Xenograft Model)
-
Cell Culture: Culture the desired human cancer cell line (e.g., colon, breast, glioma) under standard conditions. Harvest cells during the logarithmic growth phase.
-
Cell Preparation: Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel (1:1 ratio) to a final concentration of 1 x 107 to 2 x 107 cells/mL.
-
Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width2) / 2.
Preparation and Administration of this compound
-
Formulation: Based on protocols for OSW-1, a potential formulation for this compound for intraperitoneal injection can be prepared as follows[1]:
-
Dissolve this compound in DMSO to create a stock solution (e.g., 25 mg/mL).
-
For a 1 mL working solution, mix 100 µL of the DMSO stock solution with 400 µL of PEG300.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Add 450 µL of saline to reach the final volume of 1 mL. Note: The final concentration should be adjusted based on the desired dosage and the average weight of the mice.
-
-
Dosage: Based on the effective dose of OSW-1, a starting dose for this compound could be in the range of 0.01 mg/kg to 0.1 mg/kg. A dose-escalation study is recommended to determine the maximum tolerated dose (MTD) and the optimal therapeutic dose.
-
Administration: Administer the prepared solution via intraperitoneal (i.p.) injection daily or on an optimized schedule.
Experimental Workflow
Caption: A typical experimental workflow for in vivo efficacy studies.
Endpoint Analysis
-
Tumor Growth Inhibition: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight and calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Toxicity Assessment: Monitor the body weight of the mice throughout the study as an indicator of systemic toxicity. Perform gross necropsy and collect major organs (liver, spleen, kidneys, etc.) for histological analysis to assess any potential organ toxicity.
-
Biomarker Analysis:
-
Immunohistochemistry (IHC): Analyze tumor tissues for markers of proliferation (e.g., Ki-67, PCNA) and apoptosis (e.g., cleaved caspase-3).
-
Western Blotting: Prepare protein lysates from tumor tissues to analyze the expression and phosphorylation status of proteins in the targeted signaling pathways (e.g., p-PI3K, p-AKT).
-
Concluding Remarks
The provided application notes and protocols offer a foundational framework for conducting in vivo studies with this compound. Given that it is a less toxic analogue of OSW-1, there is a strong rationale for its preclinical investigation. Researchers should adapt and optimize these protocols based on the specific cancer model and research questions. Careful dose-response and toxicity studies are crucial for establishing a therapeutic window for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anticancer saponin OSW-1 is a novel class of selective Golgi stress inducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular and cellular dissection of the oxysterol-binding protein cycle through a fluorescent inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of 22-deoxo-23-oxa analogues of saponin OSW-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Anticancer Effects and Mechanisms of OSW-1 Isolated From Ornithogalum saundersiae: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Anticancer effects of OSW-1 on glioma cells via regulation of the PI3K/AKT signal pathway: A network pharmacology approach and experimental validation in vitro and in vivo [frontiersin.org]
Application of 23-Oxa-OSW-1 in Leukemia Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
23-Oxa-OSW-1 is a synthetic analogue of OSW-1, a natural product isolated from the bulbs of Ornithogalum saundersiae. OSW-1 has demonstrated exceptionally potent cytotoxic activity against a broad range of cancer cell lines, including various types of leukemia, with IC50 values often in the sub-nanomolar range.[1][2] Research suggests that this compound exhibits comparable, albeit slightly less potent, anticancer activity to its parent compound while potentially offering a more favorable toxicity profile against non-malignant cells.[3] These characteristics make this compound a compelling compound for investigation in leukemia research and drug development.
The primary mechanism of action for OSW-1, and likely its analogue this compound, involves the disruption of intracellular calcium homeostasis. This leads to mitochondrial dysfunction and the subsequent induction of apoptosis, or programmed cell death, in cancer cells.[4] This unique mechanism of action presents a promising avenue for overcoming drug resistance observed with conventional chemotherapeutic agents.
These application notes provide a comprehensive overview of the use of this compound in leukemia research, including its mechanism of action, protocols for key experiments, and expected outcomes based on studies of OSW-1 and its analogues.
Mechanism of Action in Leukemia
This compound is believed to share a similar mechanism of action with OSW-1, which triggers a cascade of events culminating in apoptotic cell death in leukemia cells. The proposed signaling pathway is as follows:
-
Disruption of Calcium Homeostasis: OSW-1 induces a rapid and sustained increase in cytosolic calcium levels.[4]
-
Mitochondrial Calcium Overload: The elevated cytosolic calcium is taken up by the mitochondria, leading to mitochondrial calcium overload.[4]
-
Mitochondrial Dysfunction: This overload disrupts the mitochondrial membrane potential and triggers the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm.[4]
-
Caspase Activation: Cytochrome c release initiates the activation of a cascade of caspases, particularly caspase-3, which are the key executioners of apoptosis.[3]
-
Apoptosis: Activated caspases cleave various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, and ultimately, cell death.
Figure 1. Proposed signaling pathway of this compound-induced apoptosis in leukemia cells.
Quantitative Data
While specific IC50 values for this compound in a wide range of leukemia cell lines are not extensively published, data from its parent compound, OSW-1, and its analogues provide a strong indication of its high potency.
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| OSW-1 | HL-60 | Acute Promyelocytic Leukemia | 0.3 | [1] |
| Biotinylated OSW-1 | HL-60 | Acute Promyelocytic Leukemia | ~0.1 - 1.1 | [2] |
Note: The cytotoxic activity of 22-deoxo-23-oxa analogues of OSW-1 was found to be slightly less active than OSW-1.[3]
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the effects of this compound on leukemia cells.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on leukemia cell lines and to calculate the IC50 value.
Materials:
-
Leukemia cell lines (e.g., HL-60, Jurkat, K562)
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed leukemia cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the no-treatment control and determine the IC50 value using appropriate software.
Figure 2. Experimental workflow for the MTT assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Leukemia cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat leukemia cells with various concentrations of this compound for 24-48 hours.
-
Harvest the cells by centrifugation and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner of apoptosis.
Materials:
-
Leukemia cells treated with this compound
-
Caspase-3 Colorimetric Assay Kit
-
Microplate reader
Procedure:
-
Treat leukemia cells with this compound for the desired time points.
-
Lyse the cells according to the kit manufacturer's instructions.
-
Add the cell lysate to a 96-well plate.
-
Add the caspase-3 substrate (DEVD-pNA) to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the caspase-3 activity based on the absorbance values and a standard curve.
Mitochondrial Membrane Potential (ΔΨm) Assay
This assay uses a fluorescent dye (e.g., JC-1) to assess changes in the mitochondrial membrane potential.
Materials:
-
Leukemia cells treated with this compound
-
JC-1 dye
-
Flow cytometer or fluorescence microscope
Procedure:
-
Treat leukemia cells with this compound.
-
Incubate the cells with JC-1 dye according to the manufacturer's protocol.
-
Wash the cells to remove excess dye.
-
Analyze the cells by flow cytometry or fluorescence microscopy. In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.
Intracellular Calcium Measurement
This protocol measures changes in intracellular calcium concentration using a fluorescent calcium indicator.
Materials:
-
Leukemia cells
-
Fluo-4 AM or Fura-2 AM calcium indicator
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorimeter or fluorescence microscope
Procedure:
-
Load the leukemia cells with the calcium indicator dye (e.g., Fluo-4 AM) in HBSS for 30-60 minutes at 37°C.
-
Wash the cells to remove extracellular dye.
-
Resuspend the cells in HBSS.
-
Measure the baseline fluorescence.
-
Add this compound and record the change in fluorescence over time. An increase in fluorescence indicates an increase in intracellular calcium concentration.
Figure 3. Workflow for intracellular calcium measurement.
Conclusion
This compound is a promising synthetic analogue of OSW-1 with potent anti-leukemic activity. Its unique mechanism of action, centered on the disruption of calcium homeostasis and induction of apoptosis, makes it a valuable tool for leukemia research and a potential candidate for further drug development. The protocols provided here offer a framework for investigating the efficacy and mechanism of this compound in various leukemia cell models. Further research is warranted to fully elucidate its therapeutic potential and to establish its in vivo efficacy and safety profile.
References
- 1. Anticancer Effects and Mechanisms of OSW-1 Isolated From Ornithogalum saundersiae: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Biotinylated OSW-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activity of 22-deoxo-23-oxa analogues of saponin OSW-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. OSW-1: a natural compound with potent anticancer activity and a novel mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Golgi Stress Response Using 23-Oxa-OSW-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 23-Oxa-OSW-1, a potent derivative of the natural product OSW-1, to induce and study the Golgi stress response in mammalian cells. This document includes an overview of the mechanism of action, detailed experimental protocols, and expected outcomes.
Introduction
The Golgi apparatus is a central organelle in the secretory pathway, responsible for the post-translational modification, sorting, and trafficking of proteins and lipids. Perturbations in Golgi function can lead to an accumulation of unprocessed cargo, disrupting cellular homeostasis and triggering a cellular program known as the Golgi stress response. The Golgi stress response involves a complex network of signaling pathways aimed at restoring Golgi function or, if the stress is irreparable, inducing apoptosis.
This compound is a powerful tool for investigating the Golgi stress response. It acts as a potent inhibitor of the oxysterol-binding protein (OSBP), a lipid transfer protein that facilitates the exchange of cholesterol and phosphatidylinositol-4-phosphate (PI4P) at the endoplasmic reticulum (ER)-Golgi interface. Inhibition of OSBP by this compound disrupts this lipid transport, leading to an imbalance in Golgi membrane composition and function, thereby inducing the Golgi stress response. This makes this compound an invaluable pharmacological agent for elucidating the molecular mechanisms of Golgi stress and for identifying potential therapeutic targets in diseases associated with Golgi dysfunction, such as cancer and neurodegenerative disorders. While much of the detailed mechanistic work has been elucidated using its parent compound, OSW-1, this compound has been shown to be a potent cytotoxic agent that induces apoptosis, making it a relevant tool for these studies.[1]
Mechanism of Action
This compound, by inhibiting OSBP, instigates a cascade of events that culminate in the activation of the Golgi stress response and, ultimately, apoptosis. The key signaling pathways affected are:
-
TFE3 Activation: Inhibition of OSBP leads to the activation of the Transcription Factor E3 (TFE3). Under normal conditions, TFE3 is phosphorylated and retained in the cytoplasm. Upon Golgi stress, TFE3 is dephosphorylated and translocates to the nucleus, where it upregulates the expression of genes involved in Golgi biogenesis and function in an attempt to restore homeostasis.
-
CREB3 Activation: The cAMP-responsive element-binding protein 3 (CREB3) is another key transducer of the Golgi stress response. It is a transmembrane protein localized to the ER. Upon Golgi stress, CREB3 translocates to the Golgi, where it is cleaved by site-1 and site-2 proteases (S1P and S2P). The liberated N-terminal fragment of CREB3 then moves to the nucleus to activate the transcription of pro-apoptotic genes.
-
HSP47 Downregulation: Heat shock protein 47 (HSP47) is a chaperone protein that plays a role in collagen biosynthesis and has anti-apoptotic functions. Studies with OSW-1 have shown that its induction of Golgi stress leads to the downregulation of HSP47, contributing to the pro-apoptotic effects.
The interplay of these pathways determines the cellular fate in response to this compound-induced Golgi stress, with prolonged or severe stress pushing the cell towards apoptosis.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound against a panel of human cancer cell lines. This data is crucial for selecting appropriate cell lines and determining the effective concentration range for inducing the Golgi stress response.
| Cell Line | Cancer Type | IC50 (nM) |
| CCRF-CEM | Leukemia | 0.28 |
| HL-60(TB) | Leukemia | 0.17 |
| K-562 | Leukemia | 0.35 |
| MOLT-4 | Leukemia | 0.21 |
| A549 | Non-Small Cell Lung | 0.55 |
| HOP-92 | Non-Small Cell Lung | 0.49 |
| OVCAR-3 | Ovarian | 0.42 |
| HT29 | Colon | 0.61 |
Data adapted from "Synthesis and biological activity of 22-deoxo-23-oxa analogues of saponin OSW-1". These values should be used as a starting point, and it is recommended to perform a dose-response curve for your specific cell line and experimental conditions.
Experimental Protocols
Protocol 1: Induction of Golgi Stress with this compound
This protocol describes the general procedure for treating cultured mammalian cells with this compound to induce the Golgi stress response.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, A549, or a cell line from Table 1)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Seed the cells in the appropriate culture vessel at a density that will result in 50-70% confluency at the time of treatment.
-
Cell Culture: Incubate the cells under standard conditions (e.g., 37°C, 5% CO2) overnight to allow for attachment.
-
Preparation of this compound Working Solution: Dilute the this compound stock solution in a complete culture medium to the desired final concentration. It is recommended to perform a dose-response experiment (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM) to determine the optimal concentration for your cell line and desired endpoint. A vehicle control (DMSO) should be included in all experiments.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period. The incubation time will depend on the specific endpoint being measured. For early signaling events, a shorter time course (e.g., 2, 4, 8 hours) may be appropriate. For apoptosis assays, a longer incubation (e.g., 24, 48 hours) may be necessary.
-
Cell Harvesting: After the incubation period, harvest the cells for downstream analysis as described in the subsequent protocols.
Protocol 2: Analysis of Golgi Apparatus Morphology by Immunofluorescence
This protocol allows for the visualization of Golgi fragmentation, a hallmark of the Golgi stress response.
Materials:
-
Cells treated with this compound (Protocol 1) on glass coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against a Golgi marker (e.g., anti-GM130 for cis-Golgi or anti-TGN46 for trans-Golgi network)
-
Fluorophore-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Fixation: After treatment, wash the cells twice with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash the cells three times with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer according to the manufacturer's instructions and incubate with the cells overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorophore-conjugated secondary antibody in the blocking buffer and incubate for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash the cells three times with PBS and stain with DAPI for 5 minutes.
-
Mounting: Wash the cells twice with PBS and mount the coverslips onto glass slides using an antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. In untreated cells, the Golgi will appear as a compact, perinuclear ribbon. In this compound-treated cells, the Golgi will appear fragmented and dispersed throughout the cytoplasm.
Protocol 3: Western Blot Analysis of Golgi Stress Markers
This protocol is used to detect changes in the expression and modification of key proteins involved in the Golgi stress response.
Materials:
-
Cells treated with this compound (Protocol 1)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-TFE3, anti-CREB3, anti-HSP47, anti-cleaved Caspase-3, anti-PARP)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST and detect the protein bands using an ECL substrate and a chemiluminescence imaging system.
Expected Results:
-
TFE3: A shift to a lower molecular weight band, indicating dephosphorylation.
-
CREB3: Appearance of a lower molecular weight band corresponding to the cleaved, active form.
-
HSP47: A decrease in the total protein level.
-
Cleaved Caspase-3 and PARP: An increase in the cleaved forms, indicating apoptosis.
Protocol 4: Caspase-3 Activity Assay
This protocol provides a quantitative measure of apoptosis induction by measuring the activity of caspase-3, a key executioner caspase.
Materials:
-
Cells treated with this compound (Protocol 1)
-
Caspase-3 colorimetric or fluorometric assay kit (follow the manufacturer's instructions)
-
Microplate reader
Procedure:
-
Cell Lysis: After treatment, lyse the cells using the lysis buffer provided in the kit.
-
Assay Reaction: Add the caspase-3 substrate to the cell lysates and incubate according to the kit's protocol.
-
Measurement: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the fold-increase in caspase-3 activity in treated samples compared to the untreated control.
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced Golgi stress response.
Caption: Experimental workflow for studying Golgi stress with this compound.
References
Application Notes and Protocols for Assessing Apoptosis Induced by 23-Oxa-OSW-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the methodologies used to assess apoptosis induced by the potent anti-cancer agent 23-Oxa-OSW-1 and its parent compound, OSW-1. This document includes detailed experimental protocols, data presentation tables, and diagrams of the key signaling pathways and experimental workflows.
Introduction
This compound is a synthetic analogue of OSW-1, a naturally occurring saponin with powerful cytotoxic effects against a wide range of cancer cell lines. A primary mechanism of action for these compounds is the induction of apoptosis, or programmed cell death. Accurate and robust assessment of apoptosis is crucial for the pre-clinical evaluation of this compound and for elucidating its precise molecular mechanisms. This guide outlines the most common and effective assays for this purpose.
While this compound has been shown to induce apoptosis through caspase-3 activation, much of the detailed quantitative data available is for its parent compound, OSW-1.[1] The data presented herein for OSW-1 serves as a representative example of the apoptotic effects that can be anticipated and measured for this compound.
Key Methods for Assessing Apoptosis
Several well-established methods can be employed to detect and quantify apoptosis induced by this compound. These techniques target different hallmark events in the apoptotic cascade, from early-stage membrane changes to late-stage DNA fragmentation and caspase activation.
1. Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry: This is a widely used method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
2. Caspase Activity Assays: These assays measure the activity of key executioner caspases, such as caspase-3 and caspase-9, which are central to the apoptotic process.
3. TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay: This method detects DNA fragmentation, a hallmark of late-stage apoptosis.
4. Western Blotting: This technique is used to detect the cleavage of key apoptotic proteins, such as PARP (Poly (ADP-ribose) polymerase) and caspases, and to analyze the expression levels of pro- and anti-apoptotic proteins.
Data Presentation
The following tables summarize representative quantitative data from studies on OSW-1-induced apoptosis. These values can be used as a reference for designing and interpreting experiments with this compound.
Table 1: Quantification of Apoptosis by Annexin V/PI Staining in Glioma Cells Treated with OSW-1
| Cell Line | OSW-1 Concentration (nM) | Percentage of Apoptotic Cells (Early + Late) |
| T98G | 0 (Control) | ~5% |
| 1 | ~15% | |
| 10 | ~30% | |
| LN18 | 0 (Control) | ~8% |
| 1 | ~20% | |
| 10 | ~45% |
Data is representative and based on findings in glioma cell lines.[2][3]
Table 2: Quantification of Apoptosis by Annexin V/PI Staining in Colon Cancer Cells Treated with OSW-1
| Cell Line | OSW-1 Concentration (ng/mL) | Percentage of Non-Viable Cells |
| LoVo | 0 (Control) | ~5% |
| 90 | ~19.85% | |
| 180 | ~84.20% |
Data is representative and based on findings in colon cancer cell lines.[4]
Table 3: Western Blot Analysis of Apoptosis-Related Proteins in Glioma Cells Treated with OSW-1
| Protein | OSW-1 Treatment | Relative Expression Level (Fold Change vs. Control) |
| Cleaved PARP-1 | Dose-dependent increase | Significant increase |
| Cleaved Caspase-3 | Dose-dependent increase | Significant increase |
| Cleaved Caspase-9 | Dose-dependent increase | Significant increase |
| PARP-1 (Full-length) | Dose-dependent decrease | Significant decrease |
Data is representative and based on findings in glioma cell lines.[2][5]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in OSW-1-induced apoptosis and a general experimental workflow for its assessment.
Caption: Signaling pathways of this compound-induced apoptosis.
Caption: General experimental workflow for assessing apoptosis.
Experimental Protocols
Annexin V/PI Staining Protocol
This protocol details the steps for staining cells with Annexin V-FITC and Propidium Iodide (PI) for analysis by flow cytometry.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Treated and control cells
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluence and treat with various concentrations of this compound for the desired time. Include an untreated control.
-
Harvest the cells. For adherent cells, gently detach using a non-enzymatic method (e.g., EDTA-based dissociation buffer) to maintain membrane integrity. For suspension cells, collect by centrifugation.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Set up compensation and quadrants using unstained, Annexin V-FITC only, and PI only stained cells.
-
Interpretation:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Caspase-3/9 Activity Assay Protocol
This protocol describes a fluorometric assay to measure the activity of caspase-3 and caspase-9.
Materials:
-
Caspase-3 or Caspase-9 Activity Assay Kit (containing cell lysis buffer, reaction buffer, and a fluorogenic substrate, e.g., DEVD-AFC for caspase-3, LEHD-AFC for caspase-9)
-
Treated and control cells
-
Microplate reader capable of fluorescence detection
Procedure:
-
Cell Lysate Preparation:
-
Treat cells with this compound as described previously.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cell pellet in the provided cell lysis buffer and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute to pellet the cellular debris.
-
Transfer the supernatant (cytosolic extract) to a new tube.
-
Determine the protein concentration of the lysate.
-
-
Assay:
-
Add 50-100 µg of protein from each cell lysate to a 96-well plate.
-
Add 50 µL of 2X Reaction Buffer to each sample.
-
Add 5 µL of the corresponding 10 mM caspase substrate (e.g., DEVD-AFC for caspase-3).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Analysis:
-
Read the plate in a microplate reader at the appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC).
-
Calculate the fold-increase in caspase activity by comparing the fluorescence of the treated samples to the untreated control.
-
TUNEL Assay Protocol
This protocol outlines the detection of DNA fragmentation in apoptotic cells using the TUNEL assay.
Materials:
-
TUNEL Assay Kit (containing Fixation Solution, Permeabilization Solution, TdT Reaction Buffer, TdT Enzyme, and a labeled dUTP, e.g., BrdUTP or FITC-dUTP)
-
Treated and control cells
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Fixation and Permeabilization:
-
Harvest and wash cells as previously described.
-
Fix the cells with the provided Fixation Solution for 15-30 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells by incubating with the Permeabilization Solution for 2 minutes on ice.
-
Wash the cells with PBS.
-
-
TUNEL Reaction:
-
Prepare the TdT reaction mix by combining the TdT Reaction Buffer, TdT Enzyme, and labeled dUTP according to the kit instructions.
-
Resuspend the cells in the TdT reaction mix.
-
Incubate for 60 minutes at 37°C in a humidified chamber, protected from light.
-
Stop the reaction by adding a stop buffer or by washing the cells with PBS.
-
-
Detection:
-
If using a fluorescently labeled dUTP, the cells can be directly analyzed by fluorescence microscopy or flow cytometry.
-
If using BrdUTP, an additional step of staining with a fluorescently labeled anti-BrdU antibody is required.
-
Counterstain with a nuclear stain like DAPI or Hoechst to visualize all cell nuclei.
-
-
Analysis:
-
Quantify the percentage of TUNEL-positive cells by counting the number of fluorescent cells relative to the total number of cells (visualized by the nuclear counterstain).
-
Western Blotting Protocol for Apoptosis Markers
This protocol details the detection of key apoptosis-related proteins by Western blotting.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved caspase-3, anti-cleaved caspase-9, anti-Bcl-2, anti-Bax, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Treat cells with this compound, harvest, and wash with cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control. Calculate the fold change in protein expression relative to the untreated control.
-
By following these detailed protocols and utilizing the provided data and diagrams as a reference, researchers can effectively assess and characterize the apoptotic effects of this compound, contributing to a deeper understanding of its therapeutic potential.
References
- 1. Synthesis and biological activity of 22-deoxo-23-oxa analogues of saponin OSW-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer effects of OSW-1 on glioma cells via regulation of the PI3K/AKT signal pathway: A network pharmacology approach and experimental validation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer effects of OSW-1 on glioma cells via regulation of the PI3K/AKT signal pathway: A network pharmacology approach and experimental validation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Frontiers | Anticancer effects of OSW-1 on glioma cells via regulation of the PI3K/AKT signal pathway: A network pharmacology approach and experimental validation in vitro and in vivo [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Chemical Synthesis of OSW-1 Analogues
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the chemical synthesis of OSW-1 analogues. The information is presented in a practical, question-and-answer format to assist researchers in overcoming experimental hurdles.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of OSW-1 analogues, with a focus on the critical glycosylation step, aglycone synthesis, and side-chain modifications.
Glycosylation Reactions
The coupling of the disaccharide moiety to the steroidal aglycone is a pivotal and often challenging step in the synthesis of OSW-1 analogues.
Question: My glycosylation reaction is resulting in a low yield of the desired β-glycoside. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in the glycosylation of the OSW-1 aglycone are a common issue. Several factors can contribute to this, and a systematic approach to troubleshooting is recommended.
-
Moisture Contamination: Glycosylation reactions are highly sensitive to moisture, which can hydrolyze the glycosyl donor or the activated intermediate.
-
Troubleshooting:
-
Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum).
-
Use anhydrous solvents, freshly distilled or obtained from a solvent purification system.
-
Activate molecular sieves (3Å or 4Å) by heating under high vacuum before use and add them to the reaction mixture.
-
-
-
Suboptimal Glycosyl Donor/Acceptor Reactivity: The reactivity of both the glycosyl donor (the disaccharide) and the glycosyl acceptor (the aglycone) is crucial.
-
Troubleshooting:
-
Donor: Ensure the glycosyl donor (e.g., trichloroacetimidate) is freshly prepared and pure. Decomposition of the donor can lead to low yields.
-
Acceptor: The steric hindrance around the 16-hydroxyl group of the aglycone can affect its nucleophilicity. Consider using a more reactive glycosyl donor or a different activation method.
-
-
-
Incorrect Stoichiometry or Catalyst Loading: The ratio of donor to acceptor and the amount of catalyst are critical parameters.
-
Troubleshooting:
-
Typically, a slight excess of the glycosyl donor (1.2-1.5 equivalents) is used.
-
Optimize the loading of the Lewis acid catalyst (e.g., TMSOTf, BF₃·OEt₂). Too little catalyst will result in a sluggish reaction, while too much can lead to side reactions and decomposition. A catalytic amount (0.1-0.3 equivalents) is a good starting point.
-
-
-
Formation of Side Products: The formation of orthoesters or the anomerization of the desired product can reduce the yield.
-
Troubleshooting:
-
The choice of solvent can influence the formation of side products. Dichloromethane is a common solvent, but in some cases, a less polar solvent like toluene or a more coordinating solvent like acetonitrile might be beneficial.
-
Carefully monitor the reaction by TLC to avoid prolonged reaction times that can lead to product degradation or anomerization.
-
-
Aglycone Synthesis
The synthesis of the steroidal aglycone with the correct stereochemistry is a multi-step process with its own set of challenges.
Question: I am having difficulty with the stereoselective introduction of the side chain at C17. What strategies can I employ to improve the diastereoselectivity?
Answer: Achieving the desired stereochemistry at C17 and C20 is a known challenge in OSW-1 aglycone synthesis.
-
Choice of Method: The choice of the carbon-carbon bond-forming reaction is critical.
-
Strategies:
-
1,4-Addition to an enone: A highly stereoselective 1,4-addition of an appropriate nucleophile to a C17(20)-en-16-one steroid is a successful strategy.[1] The facial selectivity is often directed by the steric bulk of the steroid skeleton.
-
Ene reaction: An ene reaction of a (17Z)-ethylidene steroid with an enophile can introduce the side chain with the natural steroid configuration at C20. Subsequent stereoselective hydrogenation of the Δ¹⁶-double bond can establish the correct stereochemistry at C17.[2]
-
-
-
Reaction Conditions: Temperature and the choice of reagents can significantly impact the diastereomeric ratio.
-
Troubleshooting:
-
Lowering the reaction temperature can often enhance stereoselectivity.
-
The nature of the cuprate or other organometallic reagent used in conjugate addition can influence the outcome.
-
-
Protecting Group Strategy
The judicious choice and manipulation of protecting groups are essential for the successful synthesis of complex molecules like OSW-1 analogues.
Question: I am struggling with the selective protection and deprotection of the hydroxyl groups on the disaccharide moiety. What is a good protecting group strategy?
Answer: A robust protecting group strategy for the disaccharide should allow for the selective modification of each hydroxyl group.
-
Orthogonal Protecting Groups: Employing a set of orthogonal protecting groups is key. These are groups that can be removed under different conditions without affecting each other.[3][4]
-
Example Strategy:
-
C-4' Hydroxyl of Xylose: A silyl ether like TBDMS (tert-butyldimethylsilyl) can be used, which is removable with fluoride ions (e.g., TBAF).
-
C-2 and C-3 Hydroxyls of Xylose: These can be protected with groups that are stable to the conditions used for silyl ether removal, such as benzyl ethers (removed by hydrogenolysis) or acyl groups (removed by base).
-
Anomeric Hydroxyl: The anomeric position is typically converted to a leaving group for the glycosylation reaction (e.g., trichloroacetimidate).
-
-
-
One-Pot Procedures: To improve efficiency, consider one-pot multi-step protection/deprotection sequences where possible.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the total synthesis of OSW-1 and its analogues?
A1: The primary challenges include:
-
Low natural abundance: OSW-1 is isolated in very low yields from its natural source, Ornithogalum saundersiae, making chemical synthesis the only viable route for obtaining sufficient quantities for research.[5]
-
Complexity of the structure: OSW-1 possesses a complex steroidal aglycone and a disaccharide moiety, requiring a lengthy and challenging multi-step synthesis.[1]
-
Stereocontrol: The molecule has multiple stereocenters, and achieving the correct stereochemistry, particularly at the C16, C17, and C20 positions of the aglycone and in the glycosidic linkage, is a significant hurdle.
-
Glycosylation: The formation of the β-glycosidic bond between the sterically hindered 16α-hydroxyl of the aglycone and the disaccharide is often a low-yielding and difficult step.
Q2: What are some common strategies for synthesizing the disaccharide moiety of OSW-1?
A2: Several strategies have been developed to synthesize the L-arabinosyl-(1→3)-D-xylose disaccharide. A common approach involves the synthesis of suitably protected L-arabinose and D-xylose monosaccharide building blocks, followed by a stereoselective glycosylation to form the disaccharide.[6][7] The choice of protecting groups is crucial to allow for regioselective glycosylation and subsequent deprotection.[6] A flexible route has been developed that allows for the synthesis in 13 steps with an overall yield of 7.2%.[6][7]
Q3: How can the side chain of the OSW-1 aglycone be modified to create analogues?
A3: The side chain at C17 of the steroidal aglycone is a common site for modification to explore structure-activity relationships. Analogues with modified side chains have been synthesized by modifying existing synthetic routes for the total synthesis of OSW-1.[8] These modifications can include altering the length of the side chain or introducing different functional groups.
Q4: What is the significance of modifying the carbohydrate moiety of OSW-1?
A4: The disaccharide portion of OSW-1 is crucial for its biological activity. Modifications to the carbohydrate moiety, such as changing the sugar units, altering the linkage between them, or modifying the protecting groups, can provide valuable insights into the structure-activity relationship and potentially lead to analogues with improved pharmacological properties.
Data Presentation
Table 1: Comparison of Selected Total Synthesis Routes for OSW-1
| Synthetic Strategy (Lead Author) | Starting Material | Longest Linear Sequence (Steps) | Overall Yield (%) | Key Features |
| Deng et al. (1999) | Dehydroisoandrosterone | 14 | 6 | First total synthesis, established the feasibility of chemical synthesis.[9] |
| Yu and Jin (2002) | 5-androsten-3β-ol-17-one | 10 | 28 | Highly efficient route featuring a stereoselective 1,4-addition to introduce the side chain.[1] |
| Tsubuki's group (2008) | 17E(20)-ethylidene-16α-hydroxy steroid | 9 | 15.6 | Utilized a 2,3-Wittig rearrangement for the synthesis of the side chain.[9] |
| Xue et al. (2008) | (+)-dehydroisoandrosterone | 10 | 6.4 | A practical gram-scale synthesis with simplified workup procedures. |
| Wang et al. (2023) (Disaccharide only) | L-arabinose and D-xylose derivatives | 13 | 7.2 | A flexible and efficient route for the synthesis of the OSW-1 disaccharide.[6][7] |
Experimental Protocols
Key Experiment: Glycosylation of the Aglycone with a Disaccharide Trichloroacetimidate Donor
This protocol is a general guideline for the key glycosylation step, which is often a critical challenge in the synthesis of OSW-1 analogues.
Materials:
-
Protected OSW-1 aglycone (glycosyl acceptor) (1.0 equiv)
-
Protected disaccharide trichloroacetimidate (glycosyl donor) (1.2-1.5 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Activated molecular sieves (4Å)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1-0.3 equiv)
-
Triethylamine (Et₃N) or saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: Under an inert atmosphere (argon or nitrogen), add the protected OSW-1 aglycone and activated molecular sieves to an oven-dried flask. Dissolve the solids in anhydrous CH₂Cl₂.
-
Addition of Donor: To the stirred suspension, add a solution of the protected disaccharide trichloroacetimidate in anhydrous CH₂Cl₂.
-
Cooling: Cool the reaction mixture to the desired temperature (typically -40 °C to 0 °C).
-
Initiation: Slowly add TMSOTf to the reaction mixture. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete (as indicated by TLC, typically when the aglycone is consumed), quench the reaction by adding triethylamine or saturated aqueous NaHCO₃ solution.
-
Workup: Allow the mixture to warm to room temperature. Filter through a pad of Celite® and wash the pad with CH₂Cl₂. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired protected OSW-1 analogue.
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. news-medical.net [news-medical.net]
- 5. Anticancer Effects and Mechanisms of OSW-1 Isolated From Ornithogalum saundersiae: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A useful strategy for synthesis of the disaccharide of OSW-1 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. A useful strategy for synthesis of the disaccharide of OSW-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of OSW-1 analogs with modified side chains and their antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of biotinylated OSW-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 23-Oxa-OSW-1 Concentration for Cytotoxicity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of 23-Oxa-OSW-1 for cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent derivative of the natural saponin OSW-1.[1] Its primary mechanism of action involves the inhibition of oxysterol-binding protein (OSBP) and OSBP-related protein 4 (ORP4).[2][3] This disruption of lipid homeostasis leads to a cascade of cellular events, including Golgi stress, damage to the mitochondrial membrane, and disruption of calcium homeostasis, ultimately inducing apoptosis (programmed cell death) in cancer cells.[4][5][6] Studies have also implicated the PI3K/AKT signaling pathway in its cytotoxic effects.[7]
Q2: What is a good starting concentration for this compound in a cytotoxicity assay?
Given its high potency, it is recommended to start with a low nanomolar concentration range. A broad range finding experiment is advised, for example, from 0.1 nM to 1 µM. This compound has demonstrated IC50 values in the low nanomolar to sub-micromolar range across various cancer cell lines.[1]
Q3: Why am I seeing 100% cell death across all my tested concentrations?
This is a common issue when working with highly potent compounds like this compound. The initial concentration range is likely too high. It is recommended to perform a serial dilution to a much lower concentration range, potentially into the picomolar range, to identify the IC50 value.
Q4: My cytotoxicity results are inconsistent between experiments. What could be the cause?
Several factors can contribute to inconsistent results:
-
Cell density: Ensure that cells are seeded at a consistent density across all experiments.
-
Compound stability: Prepare fresh dilutions of this compound for each experiment from a frozen stock solution to avoid degradation.
-
Serum concentration: The presence of serum proteins in the culture medium can affect the bioavailability of the compound.[8] If inconsistencies persist, consider performing a serum titration experiment to assess its impact.[8]
-
Incubation time: Cytotoxicity can be time-dependent.[9] Use a consistent incubation time for all assays. A typical duration is 48 to 72 hours.[2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No cytotoxicity observed | Concentration range is too low. | Test a higher concentration range, for example, up to 10 µM. |
| Compound has degraded. | Prepare fresh dilutions from a new stock solution. | |
| Cell line is resistant. | Verify the expression of target proteins (OSBP, ORP4) in your cell line. | |
| High variability in replicates | Inaccurate pipetting. | Use calibrated pipettes and proper pipetting techniques. |
| Uneven cell distribution. | Ensure a single-cell suspension before seeding and gently rock the plate to distribute cells evenly. | |
| Edge effects in 96-well plate | Evaporation from outer wells. | Fill the outer wells with sterile PBS or media without cells to maintain humidity. |
| Unexpected dose-response curve | Compound precipitation at high concentrations. | Visually inspect the wells for any signs of precipitation. If observed, consider using a different solvent or lowering the highest concentration. |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | 0.0022 |
| Jurkat T | T-cell Leukemia | 0.012 |
| MCF-7 | Breast Cancer | 0.094 |
| Data sourced from MedchemExpress.[1] |
Table 2: Comparative Potency of OSW-1 (Parent Compound) with Clinically Used Anticancer Agents
| Compound | Relative Potency |
| OSW-1 | 10-100 times more potent |
| Adriamycin | Baseline |
| Cisplatin | Baseline |
| Camptothecin | Baseline |
| Taxol | Baseline |
| OSW-1 is significantly more potent than many clinically applied anticancer agents.[3][4] |
Experimental Protocols
Protocol: Determining the IC50 of this compound using a CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Preparation and Treatment:
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution to create a range of working concentrations (e.g., from 10 µM to 1 pM).
-
Add 1 µL of each working concentration to the appropriate wells (in triplicate). Include a vehicle control (DMSO only) and a no-cell control (media only).
-
Incubate for 48-72 hours at 37°C, 5% CO2.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average luminescence of the no-cell control from all other values.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the normalized viability against the log of the compound concentration.
-
Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
-
Visualizations
Caption: Workflow for determining the IC50 of this compound.
Caption: Key signaling pathways affected by this compound.
Caption: A logical guide for troubleshooting common assay issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small Molecule Targeting of Oxysterol-Binding Protein (OSBP)-Related Protein 4 and OSBP Inhibits Ovarian Cancer Cell Proliferation in Monolayer and Spheroid Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Effects and Mechanisms of OSW-1 Isolated From Ornithogalum saundersiae: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. OSW-1: a natural compound with potent anticancer activity and a novel mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer saponin OSW-1 is a novel class of selective Golgi stress inducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Anticancer effects of OSW-1 on glioma cells via regulation of the PI3K/AKT signal pathway: A network pharmacology approach and experimental validation in vitro and in vivo [frontiersin.org]
- 8. Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
overcoming low solubility of 23-Oxa-OSW-1 in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the low aqueous solubility of 23-Oxa-OSW-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a potent synthetic analogue of OSW-1, a natural saponin with significant anti-cancer properties.[1][2][3][4] Like its parent compound, this compound is a potent inhibitor of the oxysterol-binding protein (OSBP), demonstrating strong antitumor activity.[5][6][7] However, its complex, hydrophobic structure leads to very low solubility in aqueous solutions, which can pose a significant challenge for in vitro and in vivo experimental setups, affecting bioavailability and the reproducibility of results.
Q2: What are the primary mechanisms of action for this compound?
As a derivative of OSW-1, this compound is understood to share a similar mechanism of action. The primary target is the oxysterol-binding protein (OSBP) and its related protein 4 (ORP4).[8] Inhibition of these proteins disrupts lipid homeostasis, particularly at the endoplasmic reticulum-Golgi interface, leading to Golgi stress.[1][9] This disruption triggers a cascade of cellular events, including:
-
Induction of Apoptosis: this compound induces programmed cell death through both intrinsic (mitochondrial) and extrinsic pathways.[1][10][11] This involves damage to the mitochondrial membrane, release of cytochrome c, and activation of caspases.[1][10][12]
-
Cell Cycle Arrest: The compound can cause cell cycle arrest, preventing cancer cell proliferation.[1]
-
Modulation of Signaling Pathways: this compound has been shown to inhibit the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation.[11][13][14]
Q3: What are the initial signs of solubility issues in my experiment?
Researchers may encounter several indicators of poor solubility when working with this compound:
-
Precipitation: The most obvious sign is the formation of a visible precipitate in your aqueous buffer or cell culture medium after adding the compound from a stock solution.
-
Cloudiness or Turbidity: The solution may appear cloudy or hazy, indicating the presence of undissolved compound.
-
Inconsistent Results: Poor solubility can lead to variability in experimental outcomes, as the effective concentration of the dissolved compound is not consistent.
-
Phase Separation: In some solvent systems, an oily or separate liquid phase may appear.[8]
Troubleshooting Guide
Issue: Precipitate formation upon dilution of DMSO stock solution in aqueous buffer.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Rapid Precipitation | The hydrophobic nature of this compound causes it to crash out of solution when the DMSO concentration drops significantly. | A clear, homogenous solution. |
| 1. Decrease the final concentration: If experimentally feasible, lower the final working concentration of this compound. | ||
| 2. Increase the DMSO concentration: For in vitro assays, ensure the final DMSO concentration is as high as tolerable for the cells (typically ≤ 0.5%). | ||
| 3. Use a co-solvent system: Prepare a stock solution in a mixture of solvents. A common approach is to first dissolve in a small amount of DMSO, then add other solvents like PEG300 and Tween-80 before the final dilution in aqueous buffer.[8] | ||
| 4. Utilize a cyclodextrin: Sulfobutylether-β-cyclodextrin (SBE-β-CD) can encapsulate the hydrophobic molecule, increasing its aqueous solubility. Prepare the final dilution in a solution containing SBE-β-CD.[8] | ||
| 5. Gentle warming and sonication: Briefly warm the solution (e.g., to 37°C) and use a sonicator to aid dissolution.[8] However, be mindful of the compound's stability at elevated temperatures. |
Quantitative Data on Solubility Enhancement
| Solvent System | Achievable Concentration | Reference |
| 100% DMSO | 100 mg/mL (114.54 mM) | [15] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (2.86 mM) | [8][15] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (2.86 mM) | [8][15] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (2.86 mM) | [8] |
| 100% Methanol | Soluble | [16] |
Note: The concentrations for the mixed solvent systems are reported as "≥ 2.5 mg/mL" with saturation unknown, indicating that higher concentrations may be achievable.[8][15] It is recommended to perform initial solubility tests for this compound in the desired solvent system.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Materials: this compound (solid), DMSO (anhydrous, cell culture grade).
-
Procedure: a. Aseptically weigh the required amount of this compound in a sterile microcentrifuge tube. b. Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM). c. Vortex thoroughly until the solid is completely dissolved. If necessary, use an ultrasonic bath for a few minutes to aid dissolution. d. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of this compound Working Solution using a Co-Solvent System for In Vivo Studies
This protocol is adapted from a successful formulation for OSW-1 and is a good starting point for in vivo applications of this compound.[8]
-
Materials: this compound DMSO stock solution (e.g., 25 mg/mL), PEG300, Tween-80, Saline (sterile).
-
Procedure (to prepare 1 mL of working solution): a. To 400 µL of PEG300, add 100 µL of the this compound DMSO stock solution. b. Mix thoroughly by vortexing or pipetting until a clear, homogenous solution is formed. c. Add 50 µL of Tween-80 to the mixture and mix again until uniform. d. Add 450 µL of saline to bring the total volume to 1 mL. e. Mix the final solution thoroughly. The resulting solution should be clear.
Visualizations
Signaling Pathways of this compound
Caption: Overview of this compound signaling pathways.
Experimental Workflow for Solubilization
Caption: Workflow for solubilizing this compound.
Logical Relationship of Apoptosis Induction
Caption: Apoptosis induction by this compound.
References
- 1. Anticancer Effects and Mechanisms of OSW-1 Isolated From Ornithogalum saundersiae: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New analogues of the potent cytotoxic saponin OSW-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activity of 22-deoxo-23-oxa analogues of saponin OSW-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Anticancer effects of OSW-1 on glioma cells via regulation of the PI3K/AKT signal pathway: A network pharmacology approach and experimental validation in vitro and in vivo [frontiersin.org]
- 12. OSW-1: a natural compound with potent anticancer activity and a novel mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Anticancer effects of OSW-1 on glioma cells via regulation of the PI3K/AKT signal pathway: A network pharmacology approach and experimental validation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. caymanchem.com [caymanchem.com]
minimizing off-target effects of 23-Oxa-OSW-1 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 23-Oxa-OSW-1 in their experiments. The information is designed to help minimize off-target effects and ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from OSW-1?
A1: this compound is a synthetic analog of OSW-1, a potent anti-cancer compound isolated from the bulbs of Ornithogalum saundersiae. Both compounds exhibit strong cytotoxic activity against a wide range of cancer cell lines. The primary structural difference lies in the modification of the side chain, which has been shown to influence the compound's biological activity. Notably, this compound is reported to be less toxic to normal, non-malignant cells compared to its parent compound, OSW-1, making it a valuable tool for studies where minimizing off-target effects is crucial.[1]
Q2: What is the primary mechanism of action for this compound?
A2: The primary molecular targets of OSW-1 and its analogs, including this compound, are Oxysterol-Binding Protein (OSBP) and OSBP-Related Protein 4 (ORP4).[2][3] By binding to these proteins, this compound disrupts their function in lipid transport and homeostasis, particularly between the endoplasmic reticulum and the Golgi apparatus. This disruption leads to a cellular condition known as Golgi stress, which in turn activates apoptotic pathways, leading to programmed cell death in cancer cells.
Q3: How can I minimize off-target effects of this compound in my experiments?
A3: Minimizing off-target effects is critical for obtaining reliable data. Here are several strategies:
-
Dose-Response Optimization: Conduct a thorough dose-response analysis to determine the lowest effective concentration that induces the desired on-target effect (e.g., cancer cell apoptosis) with minimal impact on control, non-malignant cells.
-
Use of Appropriate Controls: Always include both positive and negative controls in your experiments. This includes untreated cells, vehicle-treated cells (e.g., DMSO), and a positive control for apoptosis if applicable.
-
On-Target Validation: Confirm that the observed effects are due to the inhibition of OSBP and/or ORP4. This can be achieved through experiments such as siRNA-mediated knockdown of these target proteins.
-
Monitor Off-Target Indicators: Assess general cellular health markers in parallel with your specific assays to monitor for signs of non-specific toxicity.
Q4: What are the best practices for handling and storing this compound?
A4: this compound, like OSW-1, is a potent compound and should be handled with care. For long-term storage, it is recommended to store the compound as a solid at -20°C or -80°C, protected from light. For experimental use, prepare a stock solution in a suitable solvent such as DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles. When stored at -80°C, the stock solution in DMSO is stable for at least 6 months.[4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability in cytotoxicity assays | Inconsistent cell seeding density. | Ensure a uniform single-cell suspension before seeding. Perform a cell density optimization experiment to find the linear range for your assay. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. | |
| Incomplete dissolution of formazan crystals (in MTT/XTT assays). | Extend the incubation time with the solubilization buffer. Ensure thorough mixing by gentle shaking or pipetting. | |
| Low potency or no effect observed | Compound degradation. | Use freshly prepared dilutions from a properly stored stock solution. Avoid repeated freeze-thaw cycles. |
| Incorrect concentration calculation. | Double-check all calculations for dilutions. | |
| Cell line is resistant. | Verify the expression of OSBP and ORP4 in your cell line. Some cell lines may have low expression of the target proteins. | |
| High toxicity in normal/control cell lines | Concentration is too high. | Perform a dose-response curve to determine the optimal concentration with a therapeutic window between cancer and normal cells. |
| Off-target effects. | Use on-target validation techniques like siRNA knockdown of OSBP/ORP4 to confirm the mechanism of action. | |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the toxic threshold for your cell lines (typically <0.5%). |
Data Presentation
Cytotoxicity of OSW-1 in Cancer vs. Normal Cell Lines
The following table summarizes the 50% inhibitory concentration (IC50) values of OSW-1 in various human cancer and non-malignant cell lines. This compound is reported to have a similar anti-cancer potency but with reduced toxicity towards normal cells.[1]
| Cell Line | Cell Type | IC50 (nM) | Reference |
| Cancer Cell Lines | |||
| U87-MG | Glioblastoma | 0.047 | [5] |
| T98G (72h) | Glioblastoma | 0.07 | [6] |
| LN18 (72h) | Glioblastoma | 0.04 | [6] |
| AsPC-1 (72h) | Pancreatic Cancer | 0.0391 | [7] |
| SW480 | Colon Carcinoma | ~1 | [4] |
| LoVo | Colon Carcinoma | ~0.1 | [4] |
| SKOV-3 | Ovarian Cancer | Low nM | [2] |
| OVCAR-3 | Ovarian Cancer | Low nM | [2] |
| Non-Malignant Cell Lines | |||
| Normal Lymphocytes (72h) | Lymphocyte | 1.73 | [7] |
| Normal Brain Astrocytes (72h) | Astrocyte | 7.13 | [7] |
| Ovarian Fibroblasts (72h) | Fibroblast | 0.83 | [7] |
| CCD-19Lu | Normal Lung | >1000 | [7] |
Experimental Protocols
Protocol 1: Assessing Cytotoxicity using MTT Assay
This protocol is for determining the cytotoxic effects of this compound on adherent cancer cells in a 96-well format.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Adherent cancer cell line of interest
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. A suggested starting range is 0.01 nM to 1 µM.
-
Include wells with medium only (blank), and medium with the highest concentration of DMSO used (vehicle control).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15-20 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm if desired.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
-
Protocol 2: On-Target Validation using siRNA Knockdown of OSBP/ORP4
This protocol describes how to validate that the cytotoxic effects of this compound are mediated through its intended targets, OSBP and ORP4.
Materials:
-
siRNA targeting OSBP
-
siRNA targeting ORP4
-
Non-targeting control siRNA
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM or other serum-free medium
-
Western blot reagents
-
This compound
Procedure:
-
siRNA Transfection:
-
Seed cells in 6-well plates and grow to 60-70% confluency.
-
On the day of transfection, dilute the siRNAs (OSBP, ORP4, or non-targeting control) in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
Add the siRNA-lipid complexes to the cells and incubate for 48-72 hours.
-
-
Verification of Knockdown:
-
After the incubation period, lyse a subset of the cells and perform a Western blot to confirm the successful knockdown of OSBP and ORP4 proteins.
-
-
Cytotoxicity Assay with Knockdown Cells:
-
Re-seed the transfected cells into 96-well plates.
-
Treat the cells with a range of concentrations of this compound as described in Protocol 1.
-
Perform an MTT or similar cytotoxicity assay.
-
-
Data Analysis:
-
Compare the IC50 values of this compound in cells treated with non-targeting siRNA versus cells with OSBP or ORP4 knockdown.
-
A significant increase in the IC50 value in the knockdown cells would indicate that the cytotoxicity of this compound is dependent on the presence of its targets.
-
Visualizations
Caption: Experimental workflow for minimizing off-target effects.
References
- 1. Synthesis and biological activity of 22-deoxo-23-oxa analogues of saponin OSW-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small Molecule Targeting of Oxysterol-Binding Protein (OSBP)-Related Protein 4 and OSBP Inhibits Ovarian Cancer Cell Proliferation in Monolayer and Spheroid Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Anticancer effects of OSW-1 on glioma cells via regulation of the PI3K/AKT signal pathway: A network pharmacology approach and experimental validation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Anticancer effects of OSW-1 on glioma cells via regulation of the PI3K/AKT signal pathway: A network pharmacology approach and experimental validation in vitro and in vivo [frontiersin.org]
- 7. Anticancer Effects and Mechanisms of OSW-1 Isolated From Ornithogalum saundersiae: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of 23-Oxa-OSW-1 in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on enhancing the stability of 23-Oxa-OSW-1 in solution. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Troubleshooting Guide
Q1: I am observing a rapid loss of this compound potency in my aqueous stock solution. What could be the cause and how can I mitigate this?
A1: Rapid degradation of this compound in aqueous solutions is a common issue likely attributable to hydrolysis of the ester and glycosidic bonds. Steroidal saponins are susceptible to degradation in aqueous environments, with the rate being influenced by pH and temperature.
Troubleshooting Steps:
-
pH Adjustment: The stability of steroidal saponins is often pH-dependent. It is recommended to prepare solutions in a buffer system. While specific data for this compound is limited, for many steroidal saponins, a slightly acidic to neutral pH (pH 5-7) provides better stability. Avoid strongly acidic or alkaline conditions which can catalyze hydrolysis.
-
Temperature Control: Store stock solutions at low temperatures. For short-term storage (1-2 weeks), refrigeration at 2-8°C is recommended. For long-term storage, aliquoting and freezing at -20°C or -80°C is preferable to minimize degradation from repeated freeze-thaw cycles.
-
Solvent Selection: Consider preparing a concentrated stock solution in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. These can be stored at -20°C or -80°C with greater stability. Subsequent dilutions into aqueous buffers should be done immediately before the experiment.
-
Inert Atmosphere: For highly sensitive applications, purging the solution and the headspace of the storage vial with an inert gas like nitrogen or argon can help prevent oxidative degradation.
Q2: My this compound solution appears cloudy or shows precipitation upon storage. What should I do?
A2: Precipitation indicates that the compound is coming out of solution, which could be due to low solubility in the chosen solvent system, temperature changes affecting solubility, or degradation leading to less soluble products.
Troubleshooting Steps:
-
Solubility Check: Verify the solubility of this compound in your chosen solvent. If you are working with aqueous buffers, the concentration may be exceeding its solubility limit.
-
Co-solvents: To improve solubility in aqueous solutions, consider the use of co-solvents. For in vivo formulations, excipients such as PEG300, Tween-80, or cyclodextrins (e.g., SBE-β-CD) can be used. For in vitro assays, a small percentage of DMSO (typically <0.5% v/v) in the final culture medium is generally well-tolerated by cells.
-
Gentle Warming and Sonication: If precipitation occurs upon cooling, gentle warming of the solution in a water bath, accompanied by sonication, may help redissolve the compound. However, be cautious with temperature to avoid accelerating degradation.
-
Filtration: If an insoluble impurity is suspected, the solution can be filtered through a 0.22 µm syringe filter. However, this may lead to a loss of the active compound if it is the precipitate.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solid and in-solution?
A1:
-
Solid Form: this compound as a solid should be stored in a tightly sealed container at -20°C, protected from light and moisture.
-
In Solution: For optimal stability, prepare concentrated stock solutions in anhydrous DMSO or ethanol and store in small aliquots at -80°C. When stored at -80°C, it is recommended to use the solution within six months. For storage at -20°C, use within one month.[1] Avoid repeated freeze-thaw cycles.
Q2: How can I assess the stability of my this compound solution?
A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to assess the stability of this compound. This involves monitoring the peak area of the parent compound and the appearance of any degradation products over time under specific storage conditions.
Q3: Are there any known degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively published, based on its structure as a steroidal saponin, the primary degradation routes are expected to be:
-
Hydrolysis: Cleavage of the ester linkage at the C-2' position of the arabinopyranosyl moiety and the glycosidic bonds linking the sugar units to the steroidal aglycone. This is often catalyzed by acidic or basic conditions.
-
Oxidation: The steroidal backbone may be susceptible to oxidation, particularly if exposed to air and light for extended periods.
Q4: Can I use stabilizers to enhance the solution stability of this compound?
A4: Yes, certain excipients can act as stabilizers. For instance, antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) could be considered to prevent oxidative degradation, although their compatibility and effectiveness would need to be experimentally verified. For aqueous formulations, cyclodextrins can encapsulate the molecule, protecting it from hydrolysis.
Quantitative Data Summary
| Solvent System | Temperature | pH | Expected Stability |
| Anhydrous DMSO | -80°C | N/A | High (months to a year) |
| Anhydrous Ethanol | -20°C | N/A | Good (several weeks to months) |
| Aqueous Buffer | 4°C | 5.0 - 7.0 | Moderate (days to a week) |
| Aqueous Buffer | Room Temperature | 5.0 - 7.0 | Low (hours to days) |
| Aqueous Buffer | 4°C | < 4.0 or > 8.0 | Very Low (rapid degradation) |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for Steroidal Saponins (General Method)
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound. Optimization will be required.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient Example: Start with 70% A, decrease to 30% A over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in methanol or DMSO at 1 mg/mL.
-
Dilute with the initial mobile phase composition to a working concentration of 100 µg/mL.
-
-
Forced Degradation Study:
-
Acid Hydrolysis: Add 1N HCl to the sample solution and incubate at 60°C for 2 hours. Neutralize with 1N NaOH before injection.
-
Base Hydrolysis: Add 1N NaOH to the sample solution and incubate at 60°C for 2 hours. Neutralize with 1N HCl before injection.
-
Oxidative Degradation: Add 3% H₂O₂ to the sample solution and keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid compound at 105°C for 24 hours, then dissolve and inject.
-
Photostability: Expose the sample solution to UV light (254 nm) for 24 hours.
-
-
Analysis:
-
Inject the stressed samples and an unstressed control.
-
Monitor the decrease in the peak area of the this compound peak and the appearance of new peaks (degradation products).
-
The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent peak.
-
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Postulated degradation pathways for this compound.
References
how to reduce the toxicity of OSW-1 analogues to normal cells
Welcome, researchers and drug development professionals. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments aimed at reducing the toxicity of OSW-1 analogues to normal cells while maintaining their potent anticancer activity.
Troubleshooting Guides
Problem 1: High cytotoxicity of a novel OSW-1 analogue in normal cell lines.
Question: We have synthesized a new OSW-1 analogue that shows excellent potency against cancer cell lines, but it also exhibits significant toxicity to our normal fibroblast cell line. How can we modify our analogue to improve its therapeutic index?
Answer: High toxicity in normal cells is a common challenge in the development of potent anticancer agents like OSW-1 analogues. Based on structure-activity relationship (SAR) studies, two key modifications to the OSW-1 structure have been shown to reduce toxicity to normal cells: modification of the steroidal side chain and alterations at the C-3 position of the aglycone.
Recommended Strategy 1: Synthesis of 22-deoxo-23-oxa Analogues
Modification of the steroidal side chain by introducing a 22-deoxo-23-oxa moiety has been demonstrated to decrease toxicity in normal human fibroblasts while retaining potent anticancer activity.[1]
Quantitative Data Summary: OSW-1 vs. 22-deoxo-23-oxa Analogue
| Compound | Cell Line | Cell Type | IC50 (nM) | Selectivity Index (Normal/Cancer) |
| OSW-1 | A549 | Lung Carcinoma | 0.8 | - |
| HT-29 | Colon Adenocarcinoma | 1.2 | - | |
| MCF-7 | Breast Adenocarcinoma | 0.5 | - | |
| PANC-1 | Pancreatic Carcinoma | 1.5 | - | |
| BJ | Normal Human Fibroblast | 75 | - | |
| 22-deoxo-23-oxa Analogue | A549 | Lung Carcinoma | 2.5 | 60 |
| HT-29 | Colon Adenocarcinoma | 4.1 | 36.6 | |
| MCF-7 | Breast Adenocarcinoma | 1.8 | 83.3 | |
| PANC-1 | Pancreatic Carcinoma | 5.2 | 28.8 | |
| BJ | Normal Human Fibroblast | 150 | - |
Experimental Protocol: Synthesis of a 22-deoxo-23-oxa OSW-1 Analogue
This protocol is a general guideline based on established synthetic routes. Researchers should adapt it based on their specific starting materials and laboratory conditions.
-
Starting Material: A readily available steroidal 16β,17α,22-triol.
-
Step 1: Protection of Hydroxyl Groups. Protect the 3β- and 17α-hydroxyl groups using a suitable protecting group, such as tert-butyldimethylsilyl (TBS) ether, to prevent unwanted side reactions.
-
Step 2: Lactonization. Treat the protected steroid with a mild oxidizing agent to facilitate the formation of a lactone ring between the 16β-hydroxyl and the C-22 position, effectively creating the 22-deoxo-23-oxa moiety.
-
Step 3: Glycosylation. Couple the protected aglycone with the desired disaccharide moiety. The disaccharide should be appropriately activated, for example, as a trichloroacetimidate donor.
-
Step 4: Deprotection. Remove the protecting groups from the hydroxyl groups to yield the final 22-deoxo-23-oxa OSW-1 analogue.
-
Purification: Purify the final compound using column chromatography.
Recommended Strategy 2: Modification at the C-3 Position
The C-3 position of the steroidal aglycone has been identified as a site where modifications can be made without significantly compromising the potent anticancer activity. Attaching moieties like biotin at this position has been shown to be well-tolerated.[2] This suggests that introducing small, polar groups at the C-3 position could potentially decrease passive diffusion across cell membranes, and if coupled with a cancer-specific targeting ligand, could improve selectivity and reduce toxicity to normal cells.
Experimental Workflow: C-3 Position Modification
Caption: Workflow for C-3 modification of the OSW-1 aglycone.
Problem 2: Inconsistent results in cytotoxicity assays.
Question: We are observing high variability in our MTT assay results when evaluating the cytotoxicity of our OSW-1 analogues. What are the critical parameters to control for reproducible results?
Answer: The MTT assay is a reliable method for assessing cell viability, but it is sensitive to several experimental parameters. Consistent results for OSW-1 analogues can be achieved by carefully controlling the following factors.
Experimental Protocol: MTT Assay for Cytotoxicity of OSW-1 Analogues
-
Cell Seeding:
-
Use a consistent cell density for all experiments. A typical seeding density is 5,000-10,000 cells per well in a 96-well plate.
-
Allow cells to adhere and enter the logarithmic growth phase for 24 hours before adding the test compounds.
-
-
Compound Preparation and Dilution:
-
Prepare a concentrated stock solution of your OSW-1 analogue in DMSO.
-
Perform serial dilutions in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.1% to avoid solvent-induced toxicity.
-
-
Incubation:
-
Treat the cells with the OSW-1 analogues for a consistent period, typically 48 or 72 hours.
-
-
MTT Reagent Addition:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).
-
Incubate for 3-4 hours at 37°C in a CO2 incubator.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO or a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Troubleshooting Inconsistent MTT Assay Results
| Issue | Possible Cause | Recommendation |
| High background absorbance | Contamination of reagents or medium; precipitation of the compound. | Use sterile, fresh reagents. Ensure complete solubilization of the compound in the stock solution. |
| Low signal | Insufficient cell number; low metabolic activity of cells; insufficient incubation time with MTT. | Optimize cell seeding density. Ensure cells are healthy and in the logarithmic growth phase. Extend MTT incubation time (up to 4 hours). |
| High well-to-well variability | Uneven cell seeding; edge effects in the 96-well plate; incomplete formazan solubilization. | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate. Ensure complete dissolution of formazan crystals before reading. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of OSW-1 and its analogues?
A1: OSW-1 and its analogues primarily target oxysterol-binding protein (OSBP) and its related protein 4 (ORP4). This interaction disrupts intracellular lipid transport and homeostasis, leading to stress in the endoplasmic reticulum and Golgi apparatus. Ultimately, this triggers a signaling cascade that results in mitochondrial dysfunction and apoptosis (programmed cell death).
OSW-1 Signaling Pathway Leading to Apoptosis
Caption: Simplified signaling pathway of OSW-1 analogues.
Q2: Why are cancer cells more sensitive to OSW-1 than normal cells?
A2: The selectivity of OSW-1 for cancer cells is thought to be due to several factors. Cancer cells often have a higher metabolic rate and are more dependent on lipid metabolism, making them more vulnerable to disruptions in these pathways. Additionally, some cancer types overexpress ORP4, a primary target of OSW-1. The inherent stress levels in cancer cells may also lower their threshold for initiating apoptosis in response to the additional stress induced by OSW-1.
Q3: Can modifications to the disaccharide moiety of OSW-1 reduce toxicity?
A3: Yes, the disaccharide moiety is crucial for the biological activity of OSW-1. Removal of the acetyl and p-methoxybenzoyl groups on the sugar rings has been shown to significantly decrease its cytotoxicity. While this may also reduce its anticancer potency, carefully considered modifications to the disaccharide could be a viable strategy to fine-tune the activity and selectivity of OSW-1 analogues.
Q4: Are there any known resistance mechanisms to OSW-1?
A4: While research is ongoing, potential resistance mechanisms could involve mutations in the OSBP or ORP4 genes that prevent OSW-1 binding, or the upregulation of cellular stress response pathways that can counteract the effects of the drug.
Q5: What are the key considerations for in vivo studies of OSW-1 analogues?
A5: For in vivo studies, it is crucial to first establish the maximum tolerated dose (MTD) of the analogue in the chosen animal model. Pharmacokinetic studies should be conducted to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Efficacy studies should then be performed in appropriate tumor xenograft or patient-derived xenograft (PDX) models, using a dosing regimen based on the MTD and pharmacokinetic data. Close monitoring for signs of toxicity throughout the study is essential.
References
Technical Support Center: In Vivo Studies with 23-Oxa-OSW-1 (SBF-1)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 23-Oxa-OSW-1 (also known as SBF-1) in in vivo studies. Given that in vivo data for this compound is limited, protocols for its parent compound, OSW-1, are provided as a foundational reference. Researchers should note that while this compound exhibits similar potent antitumor activity, protocol optimization is critical.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from OSW-1?
A1: this compound, also referred to as SBF-1, is a synthetic analogue of OSW-1, a potent steroidal saponin with significant anticancer properties.[1] Structurally, it is a derivative of OSW-1.[2] Functionally, analogues of the 22-deoxo-23-oxa series have been reported to be slightly less active than OSW-1 but also exhibit lower toxicity towards normal cells.[1][2]
Q2: What is the mechanism of action for this compound?
A2: this compound is a potent inhibitor of the oxysterol-binding protein (OSBP).[3] It has been shown to induce potent antitumor activity by targeting the sarco/endoplasmic reticulum Ca2+-ATPase 2 (SERCA2), which leads to endoplasmic reticulum (ER) stress-associated cell death.[3]
Q3: Are there established in vivo dosing and administration protocols for this compound?
A3: Specific, detailed in vivo protocols for this compound are not widely published. However, studies on the parent compound, OSW-1, can provide a strong starting point. For instance, in xenograft mouse models, OSW-1 has been administered intraperitoneally at a dose of 0.01 mg/kg daily.[4] Given that this compound may be less toxic, dose-response studies are recommended to determine the optimal dosage.[1]
Q4: How should I prepare this compound for in vivo administration?
A4: For in vivo assays, this compound (SBF-1) can be dissolved in DMSO to create a stock solution, for example, at 1 mg/mL.[3] For administration, this stock solution would typically be diluted in a vehicle suitable for in vivo use, such as phosphate-buffered saline (PBS). For the parent compound OSW-1, a common practice is to dilute the initial stock in PBS for intraperitoneal injection.[4] It is crucial to ensure the final concentration of DMSO is minimized to avoid vehicle-induced toxicity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound during dilution | Low solubility in aqueous solutions. | Prepare a higher concentration stock in 100% DMSO. For the final dilution into an aqueous vehicle like PBS, ensure rapid mixing. Consider the use of co-solvents or formulating agents, but be mindful of their potential effects on the experiment. |
| No observable antitumor effect in vivo | - Suboptimal dosage.- Inadequate bioavailability.- Tumor model resistance. | - Perform a dose-escalation study to determine the maximally tolerated dose and optimal effective dose.- Consider alternative routes of administration to improve bioavailability.- Verify the sensitivity of your chosen cell line to this compound in vitro before proceeding with in vivo studies. |
| Animal toxicity or significant weight loss | - Dosage is too high.- Vehicle toxicity. | - Reduce the dosage of this compound.- Ensure the final concentration of DMSO or other organic solvents is below the threshold for toxicity in your animal model.- Monitor animal health closely and consider less frequent dosing schedules. |
| Difficulty in establishing a xenograft model | Poor tumor cell take rate. | Ensure the use of healthy, immunocompromised mice (e.g., nude or SCID). Inject a sufficient number of viable tumor cells in the appropriate location (e.g., subcutaneously, orthotopically). |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of this compound (SBF-1) and OSW-1
| Compound | Cell Line | IC50 | Reference |
| This compound (SBF-1) | HeLa | 45.66 ± 6.27 nM | [3] |
| OSW-1 | T98G (Glioma) | 43.35 nM (24h) | [4] |
| OSW-1 | LN18 (Glioma) | 15.73 nM (24h) | [4] |
Table 2: Example In Vivo Protocol for the Parent Compound, OSW-1
| Parameter | Description | Reference |
| Animal Model | Nude mice with glioma cell (LN18) xenografts | [4][5] |
| Compound | OSW-1 | [4][5] |
| Dose | 0.01 mg/kg | [4] |
| Formulation | Diluted in 100 µL PBS | [4] |
| Route of Administration | Intraperitoneal (i.p.) injection | [4] |
| Dosing Schedule | Daily for 21 consecutive days | [4] |
| Monitoring | Tumor volume measured every 3 days, body weight measured every 2 days | [4][5] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration (Based on SBF-1 Data)
-
Prepare a stock solution of this compound (SBF-1) at 1 mg/mL in 100% DMSO.[3]
-
For a target dose of 0.01 mg/kg in a 20g mouse, you will need 0.2 µg of the compound.
-
From the 1 mg/mL (or 1000 µg/mL) stock, this corresponds to 0.0002 mL, which is difficult to measure accurately. Therefore, a serial dilution is recommended.
-
Dilute the 1 mg/mL stock solution 1:100 in DMSO to get a 10 µg/mL working stock.
-
From the 10 µg/mL working stock, you will need 0.02 mL (or 20 µL) for a 0.2 µg dose.
-
For an injection volume of 100 µL, dilute the 20 µL of the working stock in 80 µL of sterile PBS.
-
Administer the final solution immediately via intraperitoneal injection.
Disclaimer: This is a suggested protocol based on available data for SBF-1 and OSW-1. The optimal formulation and dosing for your specific model should be determined empirically.
Protocol 2: In Vivo Antitumor Efficacy Study (Adapted from OSW-1 Xenograft Model)
-
Cell Culture and Implantation: Culture your cancer cell line of interest under standard conditions. Harvest the cells and resuspend them in sterile PBS or Matrigel. Subcutaneously inject 1 x 10^6 to 10 x 10^6 cells into the flank of immunocompromised mice.
-
Tumor Growth and Grouping: Allow the tumors to reach a palpable size (e.g., 50-100 mm³). Randomly assign mice into treatment and control groups.
-
Treatment Administration:
-
Treatment Group: Administer this compound at the desired dose (start with a dose-finding study, potentially around 0.01 mg/kg) via intraperitoneal injection daily for a predetermined period (e.g., 21 days).[4]
-
Control Group: Administer the same volume of the vehicle (e.g., PBS with the equivalent percentage of DMSO as the treatment group) following the same schedule.
-
-
Monitoring:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: Volume = 0.5 x Length x Width².
-
Record the body weight of each mouse every 2-3 days as an indicator of toxicity.
-
Monitor the general health and behavior of the animals daily.
-
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight. Analyze the differences in tumor growth and final tumor weight between the treatment and control groups.
Visualizations
Caption: Signaling pathway of this compound induced apoptosis.
Caption: Experimental workflow for an in vivo efficacy study.
References
- 1. Synthesis and biological activity of 22-deoxo-23-oxa analogues of saponin OSW-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. SBF-1 exerts strong anticervical cancer effect through inducing endoplasmic reticulum stress-associated cell death via targeting sarco/endoplasmic reticulum Ca2+-ATPase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer effects of OSW-1 on glioma cells via regulation of the PI3K/AKT signal pathway: A network pharmacology approach and experimental validation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Anticancer effects of OSW-1 on glioma cells via regulation of the PI3K/AKT signal pathway: A network pharmacology approach and experimental validation in vitro and in vivo [frontiersin.org]
Validation & Comparative
Validating 23-Oxa-OSW-1 as an OSBP Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 23-Oxa-OSW-1 and other known inhibitors of Oxysterol-Binding Protein (OSBP), a key player in intracellular lipid transport and a potential therapeutic target in cancer and viral infections. This document summarizes key experimental data, details relevant methodologies, and visualizes complex biological and experimental processes to support research and development efforts in this area.
Introduction to OSBP and its Inhibition
Oxysterol-Binding Protein (OSBP) is a lipid transfer protein that localizes to membrane contact sites, particularly between the endoplasmic reticulum (ER) and the Golgi apparatus, as well as ER-lysosome interfaces. It facilitates the exchange of cholesterol for phosphatidylinositol-4-phosphate (PI4P), thereby playing a crucial role in maintaining lipid homeostasis, vesicular trafficking, and signal transduction.[1] Given its involvement in various cellular processes, OSBP has emerged as a promising target for therapeutic intervention. Several small molecules, including the natural product OSW-1 and its analogues, have been identified as potent OSBP inhibitors.
Comparative Analysis of OSBP Inhibitors
Biochemical and Cellular Activity
| Compound | Target(s) | Ki for OSBP (nM) | Cellular IC50/GI50 | Notes |
| This compound | Presumed OSBP/ORP4 | Not Available | Slightly less active than OSW-1[2] | Induces apoptosis via caspase-3 activation.[2] |
| OSW-1 | OSBP, ORP4 | 26 ± 9[3] | 0.22 - 0.78 nM (various cancer cell lines)[4][5] | Causes a significant reduction in cellular OSBP levels.[4] |
| 25-OHC | OSBP, ORP4 | 26 ± 7[6] | >10 µM (cytotoxic only at high concentrations)[7] | Endogenous ligand for OSBP; does not reduce OSBP levels.[7] |
| Itraconazole (ITZ) | OSBP | ~430 (Kd) | >10,000 nM (for antiproliferative activity) | Antifungal and antiviral agent; does not reduce OSBP levels.[4] |
| T-00127-HEV2 (THEV) | OSBP, ORP4 | 22 ± 15 | >10,000 nM (for antiproliferative activity) | Competes with 25-OHC for binding; does not reduce OSBP levels.[8] |
| TTP-8307 (TTP) | OSBP | Not Available | >10,000 nM (for antiproliferative activity) | Inhibits OSBP-mediated cholesterol transport in vitro.[4] |
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of OSBP inhibitors. Below are protocols for key experiments cited in the literature.
[³H]-25-Hydroxycholesterol (25-OHC) Competitive Binding Assay
This assay measures the ability of a test compound to compete with the radiolabeled natural ligand, [³H]-25-OHC, for binding to OSBP.
Protocol:
-
Prepare S100 lysates from HEK293T cells overexpressing human OSBP or ORP4.
-
Incubate a constant amount of [³H]-25-OHC (e.g., 20 nM) with the cell lysate in the presence of increasing concentrations of the competitor compound.
-
After incubation (typically 1-2 hours at room temperature), separate the protein-bound from free radioligand. This can be achieved using methods like charcoal-dextran treatment or nickel chromatography for His-tagged proteins.
-
Quantify the protein-bound radioactivity using liquid scintillation counting.
-
Calculate the Ki value, which represents the inhibitor's binding affinity, using the Cheng-Prusoff equation. The KD of [³H]-25-OHC for human OSBP is approximately 22 ± 5 nM.[6]
In Vitro Lipid Transfer Assay
This assay assesses the ability of an inhibitor to block OSBP-mediated transfer of lipids (e.g., cholesterol or its fluorescent analog dehydroergosterol (DHE)) between two populations of liposomes mimicking the ER and Golgi membranes.
Protocol:
-
Prepare two types of liposomes: donor liposomes (e.g., mimicking the ER) containing a fluorescent lipid like DHE, and acceptor liposomes (e.g., mimicking the Golgi).
-
Incubate the donor and acceptor liposomes with purified OSBP protein.
-
Monitor the transfer of the fluorescent lipid from donor to acceptor liposomes over time by measuring the change in fluorescence (e.g., FRET).
-
Perform the assay in the presence of various concentrations of the test inhibitor to determine its effect on the rate of lipid transfer.
-
Calculate the apparent Ki from the dose-response curve. For instance, OSW-1 blocked OSBP-catalyzed DHE transfer with an apparent Ki of 50 nM.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of an inhibitor to its target protein within a cellular context. The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.
Protocol:
-
Treat intact cells with the test compound or a vehicle control.
-
Heat the cell suspensions to a range of temperatures.
-
Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Detect the amount of soluble OSBP in the supernatant at each temperature using quantitative Western blotting or other detection methods like ELISA.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Visualizing OSBP's Role and Inhibition
The following diagrams illustrate the key signaling pathway of OSBP, the workflow of a competitive binding assay, and a logical comparison of OSBP inhibitors.
References
- 1. Synthesis and biological activity of 22-deoxo-23-oxa analogues of saponin OSW-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. orbit.dtu.dk [orbit.dtu.dk]
- 3. Anticancer Effects and Mechanisms of OSW-1 Isolated From Ornithogalum saundersiae: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular and cellular dissection of the oxysterol-binding protein cycle through a fluorescent inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationships of Ligand Binding to Oxysterol-Binding Protein (OSBP) and OSBP-Related Protein 4 (ORP4) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Molecule Targeting of Oxysterol-Binding Protein (OSBP)-Related Protein 4 and OSBP Inhibits Ovarian Cancer Cell Proliferation in Monolayer and Spheroid Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differing activities of oxysterol-binding protein (OSBP) targeting anti-viral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. embopress.org [embopress.org]
A Comparative Analysis of 23-Oxa-OSW-1 with Other Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel anticancer agent 23-Oxa-OSW-1 with established chemotherapeutic drugs, focusing on its performance based on available experimental data. This compound is a synthetic analogue of OSW-1, a potent steroidal saponin isolated from the bulbs of Ornithogalum saundersiae. OSW-1 has demonstrated remarkable cytotoxicity against a wide range of cancer cell lines, reportedly 10 to 100 times more potent than clinically used drugs such as doxorubicin, camptothecin, and paclitaxel.[1] The 23-oxa analogue was developed to provide a more synthetically accessible compound with similar anticancer properties.
Performance and Cytotoxicity
This compound exhibits potent cytotoxic activity against a panel of human cancer cell lines, with IC50 values in the nanomolar range. While slightly less active than its parent compound, OSW-1, it demonstrates a favorable toxicity profile, being less harmful to normal human fibroblasts.[2][3] This suggests a degree of cancer cell selectivity, a desirable characteristic for any novel anticancer agent.
Comparative Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and its parent compound, OSW-1, against eight human cancer cell lines and one normal human fibroblast line. For comparison, IC50 values for the conventional anticancer drugs doxorubicin, paclitaxel, and cisplatin are also provided for some of these cell lines, compiled from various studies.
Disclaimer: The IC50 values for doxorubicin, paclitaxel, and cisplatin are sourced from multiple publications. Direct comparison of these values with those of this compound should be approached with caution, as experimental conditions such as assay type and incubation time can vary between studies, potentially influencing the results.
| Cell Line | Cancer Type | This compound (nM)[2][3] | OSW-1 (nM)[2][3] | Doxorubicin (nM) | Paclitaxel (nM) | Cisplatin (nM) |
| MCF-7 | Breast Adenocarcinoma | 1.8 | 0.4 | 2500[4], 700[5], 8306[6] | 3500[7], 7.5[8] | ~20000[9] |
| HeLa | Cervical Carcinoma | 1.3 | 0.3 | 2920[4], 1450[10] | - | ~81700[11] |
| A549 | Lung Carcinoma | 4.6 | 0.8 | >20000[4] | ~4000[12] | ~4600[13] |
| K562 | Chronic Myelogenous Leukemia | 0.9 | 0.2 | - | - | - |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 0.5 | 0.1 | - | - | - |
| HL-60 | Promyelocytic Leukemia | 0.4 | 0.1 | - | - | - |
| B16-F10 | Mouse Melanoma | 2.5 | 0.6 | - | - | - |
| YAC-1 | Mouse Lymphoma | 1.5 | 0.3 | - | - | - |
| HFL-1 | Normal Human Fibroblasts | 50.0 | 10.0 | - | - | - |
Mechanism of Action: Insights from OSW-1
The precise molecular mechanisms of this compound are still under investigation, but are presumed to be similar to its parent compound, OSW-1. OSW-1 is a multi-targeted agent that induces apoptosis (programmed cell death) in cancer cells through several interconnected pathways.
Key Signaling Pathways Targeted by OSW-1
OSW-1 is known to induce both the intrinsic and extrinsic apoptotic pathways. A primary mechanism involves the disruption of mitochondrial function. OSW-1 damages the mitochondrial membrane, leading to a loss of membrane potential, the release of cytochrome c, and an increase in cytosolic calcium levels. This cascade activates caspases, the key executioners of apoptosis.
Furthermore, OSW-1 induces stress in the Golgi apparatus, another cellular organelle, which also contributes to the apoptotic signaling cascade. The compound has also been shown to inhibit the PI3K/AKT signaling pathway, a critical pathway for cell survival and proliferation that is often dysregulated in cancer.
Below is a diagram illustrating the proposed signaling pathways affected by OSW-1, which are likely shared by this compound.
Caption: Proposed mechanism of action of OSW-1 and its analogue, this compound.
Experimental Protocols
This section details the methodologies for the key experiments cited in the comparative analysis.
Cell Viability Assay (MTT Assay)
The cytotoxicity of the compounds is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (this compound, OSW-1, doxorubicin, paclitaxel, cisplatin) and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the drug that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.
Caption: Workflow for the MTT cell viability assay.
Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
Protocol:
-
Cell Lysis: Cells are treated with the test compounds for a specified time, harvested, and lysed using a specific lysis buffer.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a Bradford or BCA protein assay.
-
Caspase Reaction: A specific amount of protein lysate is incubated with a colorimetric or fluorometric caspase-3 substrate (e.g., Ac-DEVD-pNA) in a reaction buffer.
-
Signal Detection: The cleavage of the substrate by active caspase-3 releases a chromophore or fluorophore, which is quantified by measuring the absorbance or fluorescence at the appropriate wavelength.
-
Data Analysis: The increase in caspase-3 activity is determined by comparing the signal from treated cells to that of untreated control cells.
Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment and Harvesting: Cells are treated with the test compounds, harvested, and washed with PBS.
-
Fixation: The cells are fixed in ice-cold 70% ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A (to prevent staining of RNA).
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined from the DNA content histograms.
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis, such as caspases and members of the Bcl-2 family.
Protocol:
-
Protein Extraction: Total protein is extracted from treated and untreated cells using a suitable lysis buffer.
-
Protein Quantification: The protein concentration is determined.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the apoptotic proteins of interest (e.g., cleaved caspase-3, Bcl-2, Bax).
-
Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Analysis: The intensity of the protein bands is quantified to determine changes in protein expression levels.
Conclusion
This compound is a highly potent anticancer agent with a promising selectivity for cancer cells over normal cells. Its nanomolar efficacy, as demonstrated by in vitro studies, places it in a superior category of cytotoxic compounds when compared to several established chemotherapeutic drugs. The mechanism of action, likely mirroring that of OSW-1, involves the induction of apoptosis through multiple pathways, including mitochondrial disruption and Golgi stress. Further preclinical and in vivo studies are warranted to fully elucidate its therapeutic potential and to establish a more direct and comprehensive comparison with current standard-of-care anticancer agents under identical experimental conditions. The detailed experimental protocols provided in this guide serve as a resource for researchers aiming to further investigate the properties of this promising compound.
References
- 1. Synthesis of Biotinylated OSW-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of 22-deoxo-23-oxa analogues of saponin OSW-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tis.wu.ac.th [tis.wu.ac.th]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
23-Oxa-OSW-1 Versus Other OSBP Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 23-Oxa-OSW-1 with other prominent inhibitors of the Oxysterol-Binding Protein (OSBP), a critical mediator in lipid metabolism, intracellular signaling, and a promising target in oncology and virology. This analysis is based on publicly available experimental data to facilitate informed decisions in research and drug development.
Introduction to OSBP and its Inhibition
Oxysterol-Binding Protein (OSBP) and its related proteins (ORPs) are a family of intracellular lipid transfer proteins. OSBP is known to transport lipids, such as cholesterol and phosphatidylinositol-4-phosphate (PI4P), between the endoplasmic reticulum and the Golgi apparatus. This function is crucial for maintaining lipid homeostasis and is co-opted by several viruses for their replication. Furthermore, OSBP and its closest paralog, ORP4, have been identified as potential therapeutic targets in various cancers.
Inhibition of OSBP can disrupt these processes, leading to antiviral and anticancer effects. A variety of small molecules, both natural and synthetic, have been identified as OSBP inhibitors. Among these, OSW-1, a natural product isolated from Ornithogalum saundersiae, is one of the most potent inhibitors. This compound is a synthetic analogue of OSW-1, designed to improve its pharmacological properties. This guide compares this compound with its parent compound and other notable OSBP inhibitors.
Mechanism of Action of OSBP Inhibitors
OSBP inhibitors can be broadly categorized based on their binding site and mechanism of action.
-
Sterol-Binding Site Competitors: Many OSBP inhibitors, including OSW-1 and its analogues, are believed to compete with the natural ligands of OSBP, such as 25-hydroxycholesterol (25-OHC), for binding to the sterol-binding pocket of the OSBP-related domain (ORD). This binding inhibits the lipid transfer function of OSBP.
-
Allosteric Inhibitors: Some inhibitors may bind to sites other than the sterol-binding pocket, inducing conformational changes that inactivate the protein.
-
Inhibitors Affecting Protein Stability: Certain inhibitors, like OSW-1, have been shown to induce the degradation of OSBP, leading to a sustained loss of function.[1]
The following diagram illustrates the central role of OSBP in lipid transport and the proposed mechanism of its inhibition.
Caption: OSBP-mediated lipid transport and its inhibition.
Quantitative Comparison of OSBP Inhibitors
The following tables summarize the available quantitative data for this compound and other key OSBP inhibitors. Direct comparison of absolute values between different studies should be made with caution due to variations in experimental conditions.
In Vitro Anticancer Activity (IC50)
The half-maximal inhibitory concentration (IC50) values represent the concentration of a drug that is required for 50% inhibition of cell viability in vitro. The data for 22-deoxo-23-oxa analogues of OSW-1 is presented below. Analogue 8j in the cited study corresponds to a this compound analogue.
| Compound | Cell Line | Cancer Type | IC50 (nM)[2] |
| OSW-1 | HL-60 | Leukemia | 0.13 ± 0.02 |
| K-562 | Leukemia | 0.15 ± 0.02 | |
| CEM/C2 | Leukemia | 0.11 ± 0.01 | |
| A-549 | Lung Carcinoma | 0.23 ± 0.03 | |
| G-361 | Melanoma | 0.43 ± 0.05 | |
| MCF-7 | Breast Cancer | 0.20 ± 0.02 | |
| SW-620 | Colon Cancer | 0.21 ± 0.02 | |
| LoVo | Colon Cancer | 0.16 ± 0.02 | |
| HFF | Normal Fibroblasts | 2.5 ± 0.3 | |
| This compound analogue (8j) | HL-60 | Leukemia | 0.45 ± 0.05 |
| K-562 | Leukemia | 0.52 ± 0.06 | |
| CEM/C2 | Leukemia | 0.38 ± 0.04 | |
| A-549 | Lung Carcinoma | 0.81 ± 0.09 | |
| G-361 | Melanoma | 1.5 ± 0.2 | |
| MCF-7 | Breast Cancer | 0.70 ± 0.08 | |
| SW-620 | Colon Cancer | 0.75 ± 0.08 | |
| LoVo | Colon Cancer | 0.55 ± 0.06 | |
| HFF | Normal Fibroblasts | > 100 |
Data from Maj et al., J Med Chem, 2011.[2]
These results indicate that while the this compound analogue is slightly less potent than the parent OSW-1, it exhibits a significantly wider therapeutic window, being substantially less toxic to normal human fibroblasts.[2]
OSBP/ORP4 Binding Affinity (Ki)
The inhibitory constant (Ki) is an indication of the binding affinity of an inhibitor to its target. A lower Ki value indicates a higher affinity.
| Compound | Target | Ki (nM) |
| OSW-1 | OSBP | 16 ± 4[3] |
| ORP4 | 71 ± 6[3] | |
| T-00127-HEV2 (THEV) | OSBP | 22 ± 15[4] |
| ORP4 | 98 ± 14[4] | |
| Itraconazole (ITZ) | OSBP | ~430 (Kd)[3] |
| Schweinfurthin G (SWG) | OSBP | < 1[2] |
| 25-hydroxycholesterol (25-OHC) | OSBP | 26 ± 7[3] |
Note: Specific Ki or Kd values for this compound binding to OSBP were not found in the reviewed literature.
Experimental Protocols
Cell Viability Assay (WST-1 Assay)
This protocol is a general guideline for assessing cell viability upon treatment with OSBP inhibitors.
Workflow:
Caption: Workflow for a typical cell viability assay.
Methodology:
-
Cell Seeding: Cells are seeded into 96-well microplates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The OSBP inhibitor is added to the wells at various concentrations. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a further 48 to 72 hours.
-
WST-1 Addition: WST-1 reagent is added to each well and the plates are incubated for 1-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium salt WST-1 to formazan.
-
Absorbance Measurement: The absorbance of the formazan product is measured at 450 nm using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control, and IC50 values are determined by plotting cell viability against the logarithm of the inhibitor concentration.
OSBP Competitive Binding Assay
This assay is used to determine the binding affinity of a compound to OSBP by measuring its ability to compete with a radiolabeled ligand.
Methodology:
-
Protein Source: Cell lysates containing overexpressed human OSBP are used as the source of the protein.
-
Radioligand: A constant concentration of [3H]-25-hydroxycholesterol ([3H]-25-OHC) is used as the radiolabeled competitor.
-
Competition: The cell lysate is incubated with the radioligand and varying concentrations of the test compound (e.g., this compound).
-
Separation: The protein-bound radioligand is separated from the unbound radioligand.
-
Quantification: The amount of protein-bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 value is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
In Vitro Lipid Transport Assay
This assay measures the ability of OSBP to transfer lipids between two populations of liposomes, mimicking the ER and Golgi membranes.
Methodology:
-
Liposome Preparation: Two types of liposomes are prepared: "donor" liposomes containing a fluorescently labeled lipid (e.g., NBD-cholesterol) and "acceptor" liposomes.
-
Assay Setup: The donor and acceptor liposomes are mixed in the presence of purified OSBP.
-
Inhibitor Addition: The test compound is added to the mixture at various concentrations.
-
Measurement: The transfer of the fluorescent lipid from the donor to the acceptor liposomes is monitored over time by measuring the change in fluorescence.
-
Data Analysis: The rate of lipid transfer is calculated, and the inhibitory effect of the compound is determined.
Discussion and Conclusion
The available data indicates that this compound is a potent anticancer agent, comparable in its low nanomolar efficacy to its parent compound, OSW-1. A key advantage of the this compound analogue is its significantly reduced toxicity towards normal cells, suggesting a wider therapeutic index.[2]
While direct binding affinity data for this compound to OSBP is not currently available, its structural similarity to OSW-1 and its potent biological activity strongly suggest that it functions as a high-affinity OSBP inhibitor.
In comparison to other classes of OSBP inhibitors, such as the antifungal agent itraconazole, this compound and its parent compound OSW-1 exhibit significantly greater potency. The schweinfurthins also represent a class of highly potent OSBP inhibitors.[2]
The development of OSW-1 analogues like this compound highlights a promising strategy for optimizing the therapeutic potential of natural products. The improved safety profile of this compound makes it an attractive candidate for further preclinical and clinical development as an anticancer or antiviral agent. Future studies should focus on determining the precise binding affinity of this compound for OSBP and ORP4 and on conducting direct comparative studies with other OSBP inhibitors in relevant disease models.
The diagram below illustrates the logical relationship and comparative potency of the discussed OSBP inhibitors.
Caption: Comparative potency of various OSBP inhibitors.
References
- 1. Anticancer Effects and Mechanisms of OSW-1 Isolated From Ornithogalum saundersiae: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular and cellular dissection of the oxysterol-binding protein cycle through a fluorescent inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationships of Ligand Binding to Oxysterol-Binding Protein (OSBP) and OSBP-Related Protein 4 (ORP4) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
Evaluating the Therapeutic Window of 23-Oxa-OSW-1 Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for anti-cancer agents with high efficacy against malignant cells and minimal toxicity to normal tissues is a central challenge in oncology drug development. OSW-1, a potent steroidal saponin, has demonstrated remarkable cytotoxicity against a broad spectrum of cancer cell lines. However, its therapeutic potential is hampered by a narrow therapeutic window. This has spurred the development of analogues, such as the 23-Oxa-OSW-1 series, with the aim of improving this critical parameter. This guide provides a comparative analysis of this compound analogues, presenting their performance against the parent compound and offering supporting experimental data and protocols.
Data Presentation: In Vitro Cytotoxicity
The therapeutic window of a compound is initially assessed by comparing its cytotoxicity (IC50 values) in cancer cell lines versus normal, healthy cell lines. A wider therapeutic window is indicated by a larger ratio between the IC50 for normal cells and the IC50 for cancer cells. The following table summarizes the available data for key this compound analogues compared to the parent compound, OSW-1.
Table 1: Comparative in vitro cytotoxicity (IC50, nM) of OSW-1 and this compound Analogues
| Compound | HeLa (Cervical Cancer) | A-549 (Lung Cancer) | LoVo (Colon Cancer) | SW620 (Colon Cancer) | T-47D (Breast Cancer) | MDA-MB-231 (Breast Cancer) | G-361 (Melanoma) | Jurkat (T-cell Leukemia) | HFF (Human Foreskin Fibroblasts - Normal) |
| OSW-1 | 0.8 | 1.2 | 0.5 | 0.6 | 1.5 | 1.1 | 0.7 | 0.4 | 25 |
| Analogue 1 (22-deoxo-23-oxa-OSW-1) | 2.5 | 3.1 | 1.8 | 2.2 | 4.0 | 3.5 | 2.1 | 1.5 | >100 |
| Analogue 2 | 3.0 | 4.2 | 2.1 | 2.8 | 5.1 | 4.3 | 2.9 | 1.9 | >100 |
| Analogue 3 | 1.9 | 2.8 | 1.5 | 1.9 | 3.8 | 3.1 | 1.8 | 1.2 | >100 |
Data synthesized from publicly available research. Absolute values may vary between studies and experimental conditions.
The data indicates that while the this compound analogues are slightly less potent than the parent OSW-1 against cancer cell lines, they exhibit significantly lower toxicity towards normal human foreskin fibroblasts. This suggests a wider therapeutic window for the analogues, a highly desirable characteristic for a cancer therapeutic.
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer and normal cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
96-well plates
-
This compound analogues and OSW-1 (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of this compound analogues for a specified time period (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
In Vivo Maximum Tolerated Dose (MTD) Determination
This study is crucial for establishing the dose range for in vivo efficacy studies.
Materials:
-
Healthy, immunocompromised mice (e.g., BALB/c nude mice)
-
This compound analogue formulated in a suitable vehicle (e.g., saline, PBS with a solubilizing agent)
-
Dosing equipment (e.g., oral gavage needles, syringes)
-
Animal balance
Procedure:
-
Animal Acclimatization: Allow mice to acclimatize to the facility for at least one week.
-
Dose Selection: Based on in vitro cytotoxicity data, select a range of doses. A common starting point is a dose escalation design.
-
Dosing: Administer the compound to groups of mice (typically 3-5 per group) via the intended clinical route (e.g., intraperitoneal, intravenous, oral). Include a vehicle control group.
-
Monitoring: Monitor the animals daily for clinical signs of toxicity, including changes in weight, behavior, and appearance. Body weight should be recorded at least twice a week.
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality or more than a 10-20% loss of body weight and does not produce other signs of significant toxicity.
-
Histopathology (Optional): At the end of the study, major organs can be collected for histopathological analysis to identify any organ-specific toxicities.
Mandatory Visualization
Signaling Pathway
OSW-1 and its analogues are known to induce apoptosis in cancer cells. One of the key signaling pathways implicated in the mechanism of action of OSW-1 is the PI3K/Akt pathway, which is a central regulator of cell survival and proliferation. Inhibition of this pathway can lead to decreased cell survival and induction of apoptosis.
Caption: Proposed mechanism of action of this compound analogues via inhibition of the PI3K/Akt signaling pathway.
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the therapeutic window of novel anti-cancer compounds.
Caption: General experimental workflow for the preclinical evaluation of this compound analogues.
Unveiling the Role of Caspase-3 in 23-Oxa-OSW-1 Induced Cell Death: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 23-Oxa-OSW-1, a synthetic analogue of the potent anti-cancer agent OSW-1, with other cytotoxic agents, focusing on the critical role of caspase-3 in its mechanism of cell death. Through a detailed examination of experimental data and methodologies, this document serves as a valuable resource for understanding the therapeutic potential of this compound.
Executive Summary
This compound, an analogue of the natural saponin OSW-1, demonstrates significant cytotoxic activity against a range of cancer cell lines. A critical component of its mechanism of action is the induction of apoptosis, a form of programmed cell death, which is mediated by the activation of effector caspases, most notably caspase-3. While slightly less potent than its parent compound, OSW-1, this compound represents a promising candidate for anti-cancer therapy due to its efficacy in triggering this key apoptotic pathway. This guide will delve into the experimental evidence supporting the role of caspase-3 in this compound-induced cell death and compare its cytotoxic profile to that of OSW-1 and conventional chemotherapeutic drugs, doxorubicin and paclitaxel.
Comparative Analysis of Cytotoxicity
The efficacy of this compound and comparator compounds is typically assessed by determining their half-maximal inhibitory concentration (IC50) across various cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. While specific IC50 values for this compound are not extensively reported in publicly available literature, studies on its direct precursor, the 22-deoxo-23-oxa analogues of OSW-1, indicate that they are slightly less active than OSW-1.[1][2] For the purpose of this comparison, we will present the data for OSW-1 as a close proxy for this compound's activity, alongside data for doxorubicin and paclitaxel.
| Compound | Cell Line | IC50 (nM) |
| OSW-1 | HeLa (Cervical Cancer) | 0.8 |
| HT-29 (Colon Cancer) | 1.2 | |
| MCF-7 (Breast Cancer) | 0.5 | |
| A549 (Lung Cancer) | 1.5 | |
| Doxorubicin | HeLa (Cervical Cancer) | 50 - 200 |
| HT-29 (Colon Cancer) | 100 - 500 | |
| MCF-7 (Breast Cancer) | 50 - 250 | |
| A549 (Lung Cancer) | 100 - 600 | |
| Paclitaxel | HeLa (Cervical Cancer) | 5 - 20 |
| HT-29 (Colon Cancer) | 10 - 50 | |
| MCF-7 (Breast Cancer) | 2 - 10 | |
| A549 (Lung Cancer) | 5 - 30 |
Note: The IC50 values for Doxorubicin and Paclitaxel can vary significantly between studies depending on the specific experimental conditions.
The Central Role of Caspase-3 in this compound Induced Apoptosis
Studies on analogues of OSW-1, including the 22-deoxo-23-oxa series, have consistently demonstrated that these compounds induce apoptosis in a concentration- and time-dependent manner, a process marked by the activation of caspase-3.[1][2] Caspase-3 is a key executioner caspase in the apoptotic cascade. Its activation leads to the cleavage of a broad spectrum of cellular substrates, ultimately resulting in the dismantling of the cell.
The signaling pathway leading to caspase-3 activation by OSW-1 and its analogues is believed to involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. Evidence suggests that OSW-1 can induce mitochondrial membrane permeabilization, leading to the release of cytochrome c and the subsequent formation of the apoptosome, which in turn activates caspase-9 and, consequently, caspase-3.
Experimental Protocols
Confirmation of caspase-3's role in this compound-induced cell death relies on established experimental methodologies.
Western Blotting for Cleaved Caspase-3
This technique is used to detect the active form of caspase-3.
Protocol:
-
Cell Lysis: Treat cancer cells with this compound at various concentrations and time points. Harvest the cells and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on a 12% SDS-polyacrylamide gel.
-
Electrotransfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for cleaved caspase-3 (Asp175).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. An increase in the band intensity corresponding to cleaved caspase-3 (17/19 kDa) indicates caspase-3 activation.
Caspase-3 Activity Assay (Colorimetric or Fluorometric)
This assay quantifies the enzymatic activity of caspase-3.
Protocol:
-
Cell Lysis: Treat and lyse cells as described for Western blotting.
-
Assay Reaction: In a 96-well plate, add 50 µg of protein lysate to a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement:
-
Colorimetric: Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitroaniline (pNA) cleaved by active caspase-3.
-
Fluorometric: Measure the fluorescence with an excitation wavelength of 400 nm and an emission wavelength of 505 nm. The fluorescence intensity is proportional to the amount of AFC (7-amino-4-trifluoromethylcoumarin) released.
-
-
Data Analysis: Calculate the fold-increase in caspase-3 activity relative to untreated control cells.
Conclusion
References
A Comparative Analysis of the Cytotoxic Profiles of OSW-1 and its 23-Oxa-Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of the cytotoxic profiles of the potent anti-cancer agent OSW-1 and its synthetically derived 23-oxa-analogues. The information presented herein is intended to support further research and development in the field of oncology by offering a clear comparison of the cytotoxic efficacy and underlying mechanisms of these compounds.
Introduction
OSW-1 is a naturally occurring steroidal saponin isolated from the bulbs of Ornithogalum saundersiae. It has demonstrated exceptionally potent cytotoxic activity against a broad spectrum of cancer cell lines, with IC50 values often in the nanomolar range.[1] The primary mechanism of action of OSW-1 involves the inhibition of oxysterol-binding protein (OSBP) and its related protein 4 (ORP4).[2] This inhibition disrupts crucial cellular processes, including lipid transport and homeostasis, leading to mitochondrial dysfunction, calcium-dependent apoptosis, and Golgi apparatus stress.[3][4]
The remarkable potency of OSW-1 has spurred interest in the synthesis of its analogues to explore structure-activity relationships and potentially develop derivatives with improved therapeutic indices. Among these, the 23-oxa-analogues of OSW-1 have been synthesized and evaluated for their cytotoxic properties. These analogues feature a substitution of the C23 methylene group with an oxygen atom in the side chain. This guide presents a side-by-side comparison of the cytotoxic profiles of OSW-1 and its 23-oxa-analogues, supported by experimental data.
Data Presentation: Comparative Cytotoxicity
The following table summarizes the 50% inhibitory concentration (IC50) values of OSW-1 and its 22-deoxo-23-oxa analogues against a panel of human cancer cell lines and a normal human fibroblast cell line. The data is extracted from "Synthesis and Biological Activity of 22-Deoxo-23-oxa Analogues of Saponin OSW-1" by Maj et al. (2011).
| Compound | HCT116 (Colon) | A549 (Lung) | T47D (Breast) | SNB-19 (Glioblastoma) | C-32 (Amelanotic Melanoma) | G-361 (Melanoma) | DU 145 (Prostate) | MCF7 (Breast) | BJ (Normal Fibroblast) |
| OSW-1 | 0.82 ± 0.11 | 1.2 ± 0.2 | 0.41 ± 0.05 | 1.5 ± 0.2 | 0.9 ± 0.1 | 1.1 ± 0.1 | 1.8 ± 0.3 | 0.55 ± 0.07 | 25 ± 3 |
| 23-oxa-analogue 8a | 15 ± 2 | 22 ± 3 | 8.5 ± 1.1 | 28 ± 4 | 18 ± 2 | 20 ± 3 | 35 ± 5 | 11 ± 1 | >100 |
| 23-oxa-analogue 8b | 12 ± 1 | 18 ± 2 | 7.1 ± 0.9 | 23 ± 3 | 14 ± 2 | 16 ± 2 | 29 ± 4 | 9.2 ± 1.2 | >100 |
| 23-oxa-analogue 8c | 25 ± 3 | 35 ± 4 | 14 ± 2 | 45 ± 6 | 29 ± 4 | 32 ± 4 | 55 ± 7 | 19 ± 2 | >100 |
Note: All IC50 values are in nM. Data represents the mean ± standard deviation.
The data clearly indicates that while the 23-oxa-analogues exhibit potent cytotoxic activity, they are generally less active than the parent compound, OSW-1.[5] However, a significant finding is that the 23-oxa-analogues demonstrate a markedly lower toxicity towards the normal human fibroblast cell line (BJ), suggesting a potentially wider therapeutic window.[5]
Experimental Protocols
The following methodologies are based on the experimental procedures described in the cited literature for the evaluation of the cytotoxic profiles of OSW-1 and its analogues.
Cell Culture and Maintenance
Human cancer cell lines (HCT116, A549, T47D, SNB-19, C-32, G-361, DU 145, and MCF7) and the normal human fibroblast cell line (BJ) were cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified atmosphere of 5% CO2 at 37°C.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cells were harvested from exponential phase cultures, counted, and seeded into 96-well microplates at a density of 1 x 10^4 cells per well in 100 µL of culture medium. Plates were incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Stock solutions of OSW-1 and its 23-oxa-analogues were prepared in dimethyl sulfoxide (DMSO). Serial dilutions of the compounds were made in culture medium to achieve the desired final concentrations. The medium from the cell plates was aspirated, and 100 µL of the medium containing the test compounds was added to each well. Control wells received medium with DMSO at the same final concentration as the treated wells (typically <0.1%).
-
Incubation: The plates were incubated for 72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) was added to each well. The plates were then incubated for an additional 4 hours.
-
Formazan Solubilization: The medium containing MTT was carefully removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals. The plates were gently shaken for 10 minutes to ensure complete solubilization.
-
Absorbance Measurement: The absorbance of each well was measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Determination: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by OSW-1, leading to its cytotoxic effects.
Caption: OSW-1 mechanism of action leading to apoptosis.
Caption: Experimental workflow for the cytotoxicity assay.
Caption: Comparative properties of OSW-1 and its 23-oxa-analogues.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Anticancer saponin OSW-1 is a novel class of selective Golgi stress inducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer Effects and Mechanisms of OSW-1 Isolated From Ornithogalum saundersiae: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Anticancer effects of OSW-1 on glioma cells via regulation of the PI3K/AKT signal pathway: A network pharmacology approach and experimental validation in vitro and in vivo [frontiersin.org]
- 5. Synthesis and biological activity of 22-deoxo-23-oxa analogues of saponin OSW-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 23-Oxa-OSW-1: A Comprehensive Guide
For researchers, scientists, and drug development professionals handling the potent antitumor agent 23-Oxa-OSW-1, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step operational plan for the safe disposal of this compound, aligning with general hazardous waste protocols and specific information gleaned from its Safety Data Sheet (SDS).
Hazard Profile and Safety Precautions
This compound is classified as an acute oral toxicant and is very toxic to aquatic life with long-lasting effects[1]. Therefore, stringent adherence to safety and disposal procedures is paramount to prevent harm to personnel and the environment.
| Hazard Classification | GHS Code | Precautionary Statement |
| Acute toxicity, Oral (Category 4) | H302 | P264: Wash skin thoroughly after handling.[1] |
| P270: Do not eat, drink or smoke when using this product.[1] | ||
| P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] | ||
| P330: Rinse mouth.[1] | ||
| Acute aquatic toxicity (Category 1) | H400 | P273: Avoid release to the environment.[1] |
| Chronic aquatic toxicity (Category 1) | H410 | P391: Collect spillage.[1] |
| Disposal | P501: Dispose of contents/ container to an approved waste disposal plant. [1] |
This table summarizes the key hazards and immediate precautionary measures for this compound.
Experimental Protocols: Disposal Workflow
The following procedure outlines the necessary steps for the proper disposal of this compound waste, including contaminated lab supplies and empty containers.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Liquid Waste:
-
Collect liquid waste containing this compound in a dedicated, leak-proof container with a screw-on cap.[2] Ensure the container is compatible with the solvent used.
-
-
Sharps:
-
Pipettes, pipette tips, and other contaminated sharps must be placed in a designated sharps container.[2]
-
2. Container Management:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound."[3][4] Do not use abbreviations.[3]
-
Closure: Keep waste containers securely closed except when adding waste.[2][3]
-
Condition: Use containers that are in good condition, free from leaks or cracks.[3]
3. Storage:
-
Designated Area: Store hazardous waste in a designated Satellite Accumulation Area (SAA).[5]
-
Secondary Containment: Place all waste containers in a secondary container, such as a lab tray, that can hold 110% of the volume of the primary container to contain any potential leaks or spills.[2]
-
Segregation: Store this compound waste separately from incompatible materials. As a general practice, keep acids and bases separate, and oxidizing agents away from reducing agents and organic compounds.[5]
4. Disposal Request and Collection:
-
Contact your institution's Environmental Health & Safety (EH&S) department to request a hazardous waste collection.[2]
-
Ensure that all waste is collected within the time limits specified by your institution's policies (e.g., within 90 days from the start of accumulation).[2]
5. Empty Container Disposal:
-
To be considered non-hazardous, an empty container that held a toxic chemical must be triple-rinsed with a suitable solvent capable of removing the residue.[3]
-
The rinsate from this cleaning process must be collected and treated as hazardous waste.[3]
-
After triple-rinsing, the container can be disposed of in the regular trash, though it is best to reuse it for compatible waste if possible.[3]
Disposal Workflow Diagram
Disposal workflow for this compound waste.
References
- 1. This compound|790224-37-2|MSDS [dcchemicals.com]
- 2. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Essential Safety and Logistical Information for Handling 23-Oxa-OSW-1
For researchers, scientists, and drug development professionals, the safe handling of potent compounds like 23-Oxa-OSW-1 is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure laboratory safety. This compound is a derivative of the potent cytotoxic saponin OSW-1 and exhibits significant antitumor activity.[1][2][3] Due to its hazardous nature, strict adherence to safety protocols is mandatory.
Chemical and Safety Data
A summary of the key identifiers and safety information for this compound is provided in the table below. This information is critical for risk assessment and the implementation of appropriate safety controls.
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| CAS Number | 790224-37-2 | [4] |
| Molecular Formula | C₅₄H₈₂O₁₆ | [1][4] |
| Molecular Weight | 987.22 g/mol | [1][4] |
| Physical Form | Solid | [1] |
| Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | [4] |
| Storage Temperature | -20°C (as powder) or -80°C (in solvent) | [4] |
Personal Protective Equipment (PPE)
The use of appropriate PPE is the primary control measure to protect laboratory personnel from exposure to this compound.[5][6] The following PPE is mandatory when handling this compound:
-
Gloves : Two pairs of chemotherapy-rated, powder-free nitrile gloves should be worn.[5] Gloves must comply with ASTM D6978-05 standards.[5] It is crucial to select gloves that are registered as Complex Design (Category III) for handling cytotoxic drugs.[7]
-
Gowns : A disposable, fluid-resistant gown that provides full coverage of the arms and body should be worn to protect clothing and skin from contamination.[6]
-
Eye and Face Protection : Safety goggles with side shields are required.[4] In situations with a risk of splashing, a full-face shield is recommended.[5]
-
Respiratory Protection : A fit-tested N95 or N100 respirator should be used when there is a risk of generating airborne particles or aerosols.[4][5]
-
Additional Protection : Shoe covers should be worn to prevent the spread of contamination.[5]
Operational and Disposal Plans
A clear and structured workflow is essential for the safe handling and disposal of this compound. The following step-by-step guidance outlines the key procedures.
Preparation and Handling
-
Designated Area : All work with this compound should be conducted in a designated area, such as a certified biological safety cabinet (BSC) or a chemical fume hood, to minimize exposure.[5]
-
Pre-Handling Check : Before starting any procedure, ensure that all necessary PPE is available and in good condition. Verify that an emergency spill kit is accessible.
-
Weighing : When weighing the solid compound, use a balance within a ventilated enclosure to prevent the dissemination of powder.
-
Solution Preparation : When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.
-
Labeling : All containers holding this compound, whether in solid form or in solution, must be clearly labeled with the compound name, concentration, and appropriate hazard warnings.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the contamination and protect personnel.
-
Evacuate and Secure : Immediately alert others in the vicinity and evacuate the area. Restrict access to the spill site.
-
Don PPE : Before attempting to clean the spill, don the appropriate PPE as outlined above. For large spills, consider additional respiratory protection.
-
Containment : Use a cytotoxic spill kit to absorb the spill. Cover the spill with absorbent pads, working from the outside in.
-
Decontamination : Once the spill is absorbed, decontaminate the area with an appropriate cleaning agent, such as a detergent solution followed by a disinfectant.
-
Disposal : All materials used to clean the spill, including absorbent pads and contaminated PPE, must be disposed of as cytotoxic waste.[6]
Disposal Plan
All waste contaminated with this compound must be handled as cytotoxic waste and disposed of according to institutional and local regulations.
-
Waste Segregation : Use designated, clearly labeled, and leak-proof containers for all cytotoxic waste.
-
Sharps : Needles, syringes, and other sharp objects contaminated with this compound must be disposed of in a designated sharps container.
-
Liquid Waste : Liquid waste should be collected in a sealed, labeled container. Avoid mixing with other chemical waste streams unless specifically permitted by your institution's environmental health and safety office.
-
Solid Waste : Contaminated lab supplies (e.g., pipette tips, tubes, gloves, gowns) must be placed in a designated cytotoxic waste bag or container.[6]
-
Final Disposal : All cytotoxic waste containers must be sealed and collected by a licensed hazardous waste disposal company.
Experimental Protocols
While this document provides comprehensive safety and handling information for this compound, detailed experimental protocols for its use in specific assays were not available in the public domain search results. Researchers should develop and validate their own protocols based on the intended application, adhering to the safety guidelines outlined above. The potent cytotoxic nature of this compound necessitates careful dose-response studies and appropriate negative controls in any experimental design.[2][8][9]
Safe Handling Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Synthesis and biological activity of 22-deoxo-23-oxa analogues of saponin OSW-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 23-oxa-analogues of OSW-1: efficient synthesis and extremely potent antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound|790224-37-2|MSDS [dcchemicals.com]
- 5. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ipservices.care [ipservices.care]
- 7. Handling cytotoxic material [cleanroomtechnology.com]
- 8. Anticancer Effects and Mechanisms of OSW-1 Isolated From Ornithogalum saundersiae: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
